ETHYL 2-{[(ISOBUTYLAMINO)CARBONYL]AMINO}ACETATE
Description
The exact mass of the compound ethyl N-[(isobutylamino)carbonyl]glycinate is 202.13174244 g/mol and the complexity rating of the compound is 193. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality ETHYL 2-{[(ISOBUTYLAMINO)CARBONYL]AMINO}ACETATE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ETHYL 2-{[(ISOBUTYLAMINO)CARBONYL]AMINO}ACETATE including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2-(2-methylpropylcarbamoylamino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-4-14-8(12)6-11-9(13)10-5-7(2)3/h7H,4-6H2,1-3H3,(H2,10,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXFYRARXNEOJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)NCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Strategic Identification & Synthesis of Ureido Acetates: The Case of Ethyl 2-(3-isobutylureido)acetate
Topic: Ethyl 2-(3-isobutylureido)acetate CAS Number Search & Technical Characterization Content Type: Technical Whitepaper / Methodological Guide Audience: Senior Researchers, Medicinal Chemists, and Data Scientists
Executive Summary
In drug discovery, researchers frequently encounter "ghost compounds"—molecules that are chemically valid and synthetically accessible but lack a distinct footprint in public registries like CAS (Chemical Abstracts Service). Ethyl 2-(3-isobutylureido)acetate is a prime candidate for such ambiguity. It represents a specific urea linkage between an isobutyl amine derivative and a glycine ethyl ester scaffold, often serving as an intermediate in the synthesis of hydantoins or peptidomimetics.
This guide provides a rigorous workflow for:
-
Structural Deconvolution: Converting ambiguous nomenclature into machine-readable syntax.
-
Database Interrogation: Advanced search strategies for SciFinder-n and Reaxys.
-
Synthetic Validation: A self-validating protocol to physically generate the compound when digital records fail.
Structural Deconvolution & Identity
Before initiating a database search, the chemical name must be translated into an unambiguous structural representation. Errors in nomenclature often lead to false negatives in CAS searches.
Chemical Identity[1]
-
IUPAC Name: Ethyl
-[(2-methylpropyl)carbamoyl]glycinate -
Common Name: Ethyl 2-(3-isobutylureido)acetate
-
Molecular Formula:
-
Molecular Weight: 202.25 g/mol
Structural Syntax
To ensure search accuracy, use the following strings rather than text names.
| Format | String | Application |
| SMILES | CCOC(=O)CNC(=O)NCC(C)C | PubChem, ChemSpider, Enamine |
| InChIKey | Computed via ChemDraw/RDKit | Exact Match Database Indexing |
| Canonical InChI | InChI=1S/C9H18N2O3/c1-4-14-8(12)6-11-9(13)10-5-7(2)3/h7H,4-6H2,1-3H3,(H2,10,11,13) | IUPAC-compliant Registration |
Database Interrogation Strategy
A simple text search for "Ethyl 2-(3-isobutylureido)acetate" often fails due to spacing or hyphenation variations. The following workflow utilizes structure-based searching to definitively determine if a CAS number exists.
Figure 1: Logical workflow for determining the registration status of unindexed compounds.
Search Execution
-
Exact Search: Draw the structure CCOC(=O)CNC(=O)NCC(C)C exactly.
-
Note: If no results appear, the compound may not have an assigned CAS number. This is common for specific ester/alkyl combinations not reported in literature.
-
-
Analog Search: Search for the Methyl ester analog (CO...) or the Free Acid (Hydantoic acid derivative).
-
Insight: If the methyl ester has a CAS but the ethyl does not, you can confidently cite the methyl ester as a structural reference while noting the ethyl ester is a "novel derivative."
-
Synthetic Validation (The "Wet Lab" Search)
If the CAS search returns null, the compound must be treated as a novel entity. The following protocol is a self-validating system to synthesize and confirm the identity of Ethyl 2-(3-isobutylureido)acetate.
Reaction Mechanism
The most robust route utilizes the nucleophilic addition of Glycine Ethyl Ester to Isobutyl Isocyanate . This route is preferred over carbonyldiimidazole (CDI) coupling due to higher atom economy and simpler workup.
Pathway:
Experimental Protocol
Standard Operating Procedure (SOP) for Ureido Acetate Synthesis
Materials:
-
Glycine ethyl ester hydrochloride (1.0 equiv)
-
Isobutyl isocyanate (1.05 equiv)
-
Triethylamine (TEA) (2.2 equiv)
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step Methodology:
-
Free Base Generation: Suspend Glycine ethyl ester HCl (10 mmol) in anhydrous DCM (30 mL) at 0°C under
atmosphere. -
Activation: Add TEA (22 mmol) dropwise. The solution will clarify as the free amine is liberated. Stir for 15 minutes.
-
Addition: Add Isobutyl isocyanate (10.5 mmol) dropwise over 10 minutes. Maintain temperature <5°C to prevent polymerization.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (50% EtOAc/Hexanes). The urea product is typically more polar than the isocyanate.
-
Workup:
-
Wash with 1M HCl (2 x 15 mL) to remove excess TEA and unreacted amine.
-
Wash with Saturated
(1 x 15 mL). -
Wash with Brine, dry over
, and concentrate in vacuo.
-
-
Purification: Recrystallization from EtOAc/Hexanes is usually sufficient. If oil persists, use Flash Column Chromatography.
Analytical Fingerprint (Expected Data)
To validate the structure in the absence of a CAS reference, the following NMR signals must be observed:
| Nucleus | Signal ( | Multiplicity | Assignment |
| 1H NMR | 0.90 | Doublet (6H) | Isobutyl |
| 1H NMR | 1.25 | Triplet (3H) | Ethyl ester |
| 1H NMR | 1.75 | Multiplet (1H) | Isobutyl methine |
| 1H NMR | 2.95 | Triplet (2H) | Isobutyl |
| 1H NMR | 3.95 | Doublet (2H) | Glycine |
| 1H NMR | 4.15 | Quartet (2H) | Ethyl ester |
| 1H NMR | ~5.0 - 6.0 | Broad Singlet | Urea |
References
-
Mechanochemical synthesis of thioureas, ureas and guanidines. ResearchGate. Available at: [Link]
-
Acetoacetanilides as Masked Isocyanates: Facile and Efficient Synthesis of Unsymmetrically Substituted Ureas. Organic Letters. Available at: [Link]
-
Synthesis of glycine ethyl ester isocyanate. PrepChem. Available at: [Link]
Technical Guide: Analysis of Ethyl Acetate Derivatives in Pharmaceutical Research
A Senior Application Scientist's Perspective on Structure, Properties, and Analytical Methodologies
Abstract: This technical guide addresses the inquiry for information on "Ethyl 2-{[(isobutylamino)carbonyl]amino}acetate." Initial comprehensive searches revealed no readily available data for a compound with this specific name and structure. However, the search yielded significant information on structurally related and commercially available compounds, which are often used as intermediates in pharmaceutical synthesis. This guide, therefore, provides an in-depth analysis of these relevant derivatives, focusing on their physicochemical properties, potential applications, and robust analytical methodologies. We will explore the causality behind experimental choices and provide actionable protocols for researchers, scientists, and drug development professionals.
Introduction: Deconstructing the Query and Pivoting to Relevant Analogs
A thorough investigation for "Ethyl 2-{[(isobutylamino)carbonyl]amino}acetate" across multiple chemical databases and scientific literature did not yield a compound with this exact nomenclature. This suggests that the compound may be a novel entity, a transient intermediate, or that the query may contain a typographical error.
However, the search results consistently highlighted two structurally similar and commercially available compounds of significant interest in medicinal chemistry:
-
Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate
-
Ethyl 2-((tert-butoxycarbonyl)amino)acetate
These molecules share the ethyl acetate backbone and feature a protected amine functional group, making them valuable building blocks in organic synthesis, particularly in the development of peptide-based drugs.[1] This guide will focus on these two compounds, providing a detailed technical overview relevant to researchers in the field.
Physicochemical Properties: A Comparative Analysis
Understanding the fundamental properties of these molecules is the first step in any experimental design. The following table summarizes the key physicochemical data for the two relevant ethyl acetate derivatives.
| Property | Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate | Ethyl 2-((tert-butoxycarbonyl)amino)acetate |
| Molecular Formula | C11H22N2O4 | C9H17NO4 |
| Molecular Weight | 246.30 g/mol | 203.24 g/mol [2] |
| CAS Number | 72648-80-7[3] | 14719-37-0[2] |
| IUPAC Name | ethyl (2-((tert-butoxycarbonyl)amino)ethyl)glycinate[3] | ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate[2] |
| Appearance | Solid | Data not consistently available |
| Purity | Typically ≥98%[3] | Data not consistently available |
Role in Pharmaceutical Synthesis: The "Why" Behind the "How"
The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine functionality is a deliberate and crucial feature of these molecules. The Boc group is widely used in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. This allows for the selective deprotection and subsequent reaction of the amine group, a cornerstone of peptide synthesis and the construction of complex nitrogen-containing molecules.
The ester functional group provides another reactive handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid or amidation to form peptide bonds. The choice between these two derivatives would depend on the specific synthetic route and the desired final product. For instance, "Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate" offers an additional secondary amine for further functionalization.
The application of such intermediates is pivotal in the synthesis of a wide array of pharmaceutical compounds, including peptide-based drugs and other bioactive molecules.[1]
Analytical Methodologies: Ensuring Purity and Identity
The characterization and quality control of these intermediates are paramount to ensure the success of subsequent synthetic steps and the purity of the final active pharmaceutical ingredient (API). A multi-pronged analytical approach is typically employed.
Chromatographic Analysis: Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the workhorse for assessing the purity of these compounds. A reversed-phase HPLC (RP-HPLC) method is generally suitable.
Experimental Protocol: RP-HPLC for Purity Determination
-
Instrumentation: An HPLC system equipped with a UV-Vis detector is required.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. Both solvents should be of HPLC grade.
-
Standard Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with methanol.[4] Sonicate if necessary to ensure complete dissolution.[4]
-
Working Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to generate a calibration curve (e.g., 1 µg/mL to 100 µg/mL).[4]
-
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration that falls within the calibration range.[4] Filter the sample through a 0.45 µm syringe filter before injection.[4]
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 210-220 nm for the amide bond) is common.
Causality: The choice of a C18 column is based on the non-polar nature of the Boc group. The gradient elution is necessary to ensure good separation of the main compound from any potential impurities with different polarities.
Spectroscopic Analysis: Structural Confirmation
Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for confirming the identity and structure of the synthesized or purchased intermediate.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the correct molecular formula. Gas chromatography-mass spectrometry (GC-MS) can be a powerful tool for analyzing volatile derivatives.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. This allows for the unambiguous confirmation of the compound's structure.
Safety and Handling: A Prudent Approach
While specific safety data sheets (SDS) for the exact queried compound are unavailable, general laboratory safety precautions for handling fine chemicals should be strictly followed. This includes working in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. For related compounds like ethyl acetate, it is known to be a flammable liquid and can cause eye irritation and dizziness.[6][7]
Conclusion: From Ambiguity to Actionable Insights
While the initial query for "Ethyl 2-{[(isobutylamino)carbonyl]amino}acetate" did not lead to a known compound, this guide has provided a comprehensive technical overview of closely related and highly relevant chemical intermediates. By understanding the physicochemical properties, synthetic utility, and analytical methodologies for these compounds, researchers and drug development professionals can make informed decisions in their synthetic endeavors. The principles and protocols outlined herein are foundational to ensuring the quality and integrity of the chemical building blocks that ultimately lead to the next generation of therapeutics.
Visualizations
Caption: General workflow for HPLC purity analysis.
References
-
PubChem. Ethyl 2-((tert-butoxycarbonyl)amino)acetate. [Link]
-
MySkinRecipes. Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate hydrochloride. [Link]
-
Stenutz. ethyl 2-aminoacetate. [Link]
-
West Liberty University. Material Safety Data Sheet - Ethyl acetate. [Link]
-
PubChem. Ethyl 2-[(2-furylcarbonyl)amino]acetate. [Link]
-
Der Pharma Chemica. Synthesis and characterization of a new dipeptide analogue from L-phenylalanine and ethylenediamine. [Link]
-
ResearchGate. Synthesis of β -Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate ( o -NosylOXY). [Link]
-
NIST WebBook. Butanoic acid, 2-methyl-3-oxo-, ethyl ester. [Link]
-
PMC. Analytical methods and experimental quality in studies targeting carbonyls in electronic cigarette aerosols. [Link]
- Google Patents.
-
MDPI. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. [Link]
-
PMC. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. [Link]
-
UC Davis Stable Isotope Facility. Sample Preparation - Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS. [Link]
-
PubChemLite. Ethyl 2-[(2-methoxyethyl)amino]acetate (C7H15NO3). [Link]
-
Patsnap Eureka. Exploring Carbonyl Group Applications in Pharmaceuticals. [Link]
Sources
- 1. Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate hydrochloride [myskinrecipes.com]
- 2. Ethyl 2-((tert-butoxycarbonyl)amino)acetate | C9H17NO4 | CID 357729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 72648-80-7 | Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate - AiFChem [aifchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. rcilabscan.com [rcilabscan.com]
- 7. geneseo.edu [geneseo.edu]
An In-Depth Technical Guide to 1-Isobutyl-3-(ethoxycarbonylmethyl)urea: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
The urea scaffold represents a cornerstone in medicinal chemistry, prized for its unique ability to form stable, bifurcated hydrogen bonds with biological targets. This seemingly simple functional group imparts a remarkable degree of structural rigidity and specific electronic properties, making it a privileged motif in the design of potent and selective therapeutic agents. This guide provides a comprehensive technical overview of a specific, yet versatile urea derivative: 1-isobutyl-3-(ethoxycarbonylmethyl)urea. As a senior application scientist, my aim is to not only present the fundamental chemical information but also to provide actionable, field-proven insights into its synthesis and potential applications, grounded in established scientific principles.
Molecular Structure and Chemical Identity
1-Isobutyl-3-(ethoxycarbonylmethyl)urea, also systematically named ethyl 2-(3-isobutylureido)acetate, is an unsymmetrical urea derivative. Its structure is characterized by an isobutyl group and an ethoxycarbonylmethyl group attached to the nitrogen atoms of the urea core.
SMILES Code: CCOC(=O)CNC(=O)NCC(C)C
This SMILES (Simplified Molecular-Input Line-Entry System) string provides a machine-readable representation of the molecule's two-dimensional structure.
Structural Elucidation and Key Features
The molecule's architecture is fundamental to its chemical behavior. The isobutyl group introduces a degree of lipophilicity, while the ethoxycarbonylmethyl moiety provides a polar, ester functional group that can participate in hydrogen bonding and is susceptible to hydrolysis.
Caption: 2D structure of 1-isobutyl-3-(ethoxycarbonylmethyl)urea.
Physicochemical Properties
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 188.24 g/mol | Influences diffusion and transport across membranes. |
| LogP | ~1.5 - 2.0 | A measure of lipophilicity, affecting solubility and cell permeability. |
| Hydrogen Bond Donors | 2 | The two N-H groups of the urea can donate hydrogen bonds. |
| Hydrogen Bond Acceptors | 3 | The carbonyl oxygen of the urea and the two oxygen atoms of the ester can accept hydrogen bonds. |
| Polar Surface Area | ~74 Ų | Influences cell permeability and oral bioavailability. |
These properties suggest that 1-isobutyl-3-(ethoxycarbonylmethyl)urea is a moderately lipophilic molecule with a good balance of hydrogen bond donors and acceptors, characteristics often sought in drug candidates.
Synthesis of 1-Isobutyl-3-(ethoxycarbonylmethyl)urea
The synthesis of unsymmetrical ureas is a well-established transformation in organic chemistry. The most common and reliable method involves the reaction of an isocyanate with a primary or secondary amine.[1][2] For the synthesis of 1-isobutyl-3-(ethoxycarbonylmethyl)urea, two primary retrosynthetic pathways can be envisioned.
Sources
Methodological & Application
Protocol for reacting glycine ethyl ester with isobutyl isocyanate
Application Note: High-Efficiency Synthesis of Ethyl 2-(3-isobutylureido)acetate
Executive Summary
Urea linkages are privileged pharmacophores in medicinal chemistry, often serving as hydrogen bond donors/acceptors in protease inhibitors and peptidomimetics. This application note details the synthesis of ethyl 2-(3-isobutylureido)acetate via the nucleophilic addition of glycine ethyl ester to isobutyl isocyanate.
Unlike standard peptide couplings, this reaction requires careful modulation of basicity to liberate the amine from its hydrochloride salt without triggering isocyanate polymerization or hydrolysis. This guide provides a robust, self-validating protocol suitable for scale-up from milligrams to grams.
Reaction Mechanism & Logic
The formation of the urea linkage proceeds via a nucleophilic attack of the primary amine on the electrophilic carbon of the isocyanate.
Critical Mechanistic Insight:
Glycine ethyl ester is supplied as a hydrochloride salt to prevent self-condensation (diketopiperazine formation). The reaction cannot proceed until the amine is deprotonated. However, the presence of water (even atmospheric moisture) competes with the amine for the isocyanate, leading to the formation of a symmetric urea impurity (
Mechanism Visualization
The following diagram outlines the reaction flow and the critical deprotonation step.
Figure 1: Mechanistic pathway for urea formation. The base-mediated liberation of the amine is the rate-determining initiation step.
Materials & Safety
Safety Warning: Isobutyl isocyanate is a lachrymator and a potent sensitizer. All operations must be performed in a functioning fume hood. Avoid inhalation and skin contact.
| Reagent | CAS Number | MW ( g/mol ) | Equiv. | Role |
| Glycine ethyl ester HCl | 623-33-6 | 139.58 | 1.0 | Nucleophile Source |
| Isobutyl isocyanate | 1873-29-6 | 99.13 | 1.0 - 1.1 | Electrophile |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 1.2 - 1.5 | Base (Acid Scavenger) |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Solvent | Anhydrous Solvent |
Experimental Protocol
Phase 1: Preparation & Deprotonation
-
Setup: Flame-dry a round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
-
Solvation: Add Glycine ethyl ester HCl (1.0 equiv) to the flask.
-
Solvent Addition: Add anhydrous DCM (concentration ~0.2 M relative to glycine).
-
Note: The salt will likely remain as a suspension. This is normal.
-
-
Base Addition: Cool the mixture to 0°C (ice bath). Add Triethylamine (TEA) (1.2 equiv) dropwise.
-
Observation: The suspension may change appearance or clear slightly as the free base is liberated and TEA-HCl forms. Stir for 10–15 minutes to ensure complete deprotonation.
-
Phase 2: Reaction
-
Isocyanate Addition: Add Isobutyl isocyanate (1.05 equiv) dropwise via syringe over 5 minutes.
-
Expert Tip: Adding the isocyanate slowly at 0°C prevents an exotherm that could degrade the isocyanate or favor side reactions.
-
-
Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (RT) . Stir for 2–4 hours.
-
Monitoring: Check progress via TLC (System: 50% EtOAc/Hexanes).
-
Stain: Use Ninhydrin (stains free amine red/purple) or KMnO4 (stains urea/alkenes). The disappearance of the baseline amine spot indicates completion.
-
Phase 3: Workup & Isolation
The workflow below ensures the removal of unreacted amine and TEA salts.
Figure 2: Liquid-Liquid Extraction Workflow.
-
Quench: Dilute the reaction mixture with excess DCM.
-
Wash 1 (Acidic): Wash with 1M HCl (2x). This converts unreacted glycine ethyl ester and TEA back into water-soluble salts, removing them from the organic layer.
-
Wash 2 (Basic): Wash with Saturated NaHCO₃ (1x) to neutralize any residual acid.
-
Drying: Wash with Brine, dry over anhydrous
or , filter, and concentrate in vacuo. -
Purification: The crude product is often pure enough (>95%). If necessary, purify via flash column chromatography (Gradient: 20%
50% EtOAc in Hexanes).
Characterization & Data Analysis
Since the product is an intermediate, validation relies on NMR. Below are the expected diagnostic signals for Ethyl 2-(3-isobutylureido)acetate .
| Proton ( | Chemical Shift ( | Multiplicity | Integration | Assignment |
| NH (Urea) | 5.0 - 6.5 | Broad Singlet/Triplet | 2H | Urea protons (exchangeable) |
| 4.15 - 4.25 | Quartet ( | 2H | Ethyl ester methylene | |
| 3.90 - 4.00 | Doublet/Singlet | 2H | Glycine alpha-protons | |
| 2.90 - 3.10 | Triplet/DD | 2H | Isobutyl methylene (adj. to N) | |
| 1.70 - 1.85 | Multiplet | 1H | Isobutyl methine | |
| 1.25 - 1.30 | Triplet ( | 3H | Ethyl ester methyl | |
| 0.85 - 0.95 | Doublet | 6H | Isobutyl methyls |
Mass Spectrometry (ESI):
-
Molecular Formula:
-
Exact Mass: 202.13
-
Expected [M+H]+: 203.14
-
Expected [M+Na]+: 225.12
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield | Incomplete deprotonation of glycine salt. | Ensure TEA is added before isocyanate. Use 1.5 equiv of base if necessary. |
| Symmetric Urea | Moisture in solvent hydrolyzed the isocyanate. | Use freshly distilled DCM or molecular sieves. Keep under |
| Oily Product | Residual solvent or impurities.[1] | Dry under high vacuum for >12h. If solid is expected, tritur with cold hexanes. |
References
-
Isocyanate Reactivity & Mechanism
-
Arnold, R. G., Nelson, J. A., & Verbanc, J. J. (1957). Recent Advances in Isocyanate Chemistry. Chemical Reviews, 57(1), 47–76. Link
-
-
General Urea Synthesis Protocol
-
Reagent Data (Isobutyl Isocyanate)
-
Glycine Ethyl Ester Properties
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Glycine ethyl ester hydrochloride | CAS#:623-33-6 | Chemsrc [chemsrc.com]
- 4. Ethyl isobutyrylacetate | 7152-15-0 [chemicalbook.com]
- 5. ethyl 2-methylbutanoate-d-3 - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Butyl isocyanate - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Acid-Catalyzed Cyclization of Ureido Esters: A Comprehensive Guide to Hydantoin and Dihydrouracil Synthesis
Topic: Procedure for Acid-Catalyzed Cyclization of Ureido Esters Content Type: Detailed Application Note and Protocol
Abstract This application note details the physicochemical principles and experimental protocols for the acid-catalyzed cyclization of ureido esters to form hydantoins (imidazolidine-2,4-diones) and dihydrouracils. Central to the synthesis of anticonvulsant drugs (e.g., Phenytoin, Ethotoin) and agrochemicals, this transformation relies on the intramolecular nucleophilic attack of a urea nitrogen onto an activated ester carbonyl. This guide provides a robust "Gold Standard" protocol using HCl/Ethanol, mechanistic insights into the competing hydrolysis pathways, and troubleshooting strategies for difficult substrates.
Introduction & Strategic Importance
The cyclization of ureido esters (N-carbamoyl amino esters) is the final, critical step in the Urech Hydantoin Synthesis and a key component of the Bucherer-Bergs pathway variants. While base-catalyzed methods exist, acid-catalyzed cyclization is often preferred for its ability to yield high-purity crystalline products directly from reaction mixtures, avoiding the racemization risks sometimes associated with strong bases.
Target Scaffolds
-
-Ureido Estersngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> Hydantoins: 5-membered rings. Common in antiepileptic drugs. -
-Ureido Esters
Dihydrouracils: 6-membered rings. Precursors to pyrimidine derivatives.
Mechanistic Insight: The "Why" and "How"
Understanding the mechanism is vital for troubleshooting. The reaction is an equilibrium process driven to completion by the stability of the heterocyclic ring and the removal of the leaving group (alcohol).
The Pathway[2]
-
Activation: The acid protonates the ester carbonyl oxygen, increasing its electrophilicity.
-
Nucleophilic Attack: The distal nitrogen of the urea moiety (which is less substituted and sterically accessible) attacks the activated carbonyl.
-
Tetrahedral Intermediate: A short-lived intermediate forms.
-
Elimination: The alcohol group (leaving group) is expelled, reforming the carbonyl and closing the ring.
Expert Insight - The Hydrolysis Competition: In aqueous acidic media (e.g., 6M HCl), the ester group may hydrolyze to the carboxylic acid (ureido acid) before cyclizing. This is not a failure mode. Ureido acids cyclize rapidly under acidic conditions (often faster than esters) to form the same hydantoin product. Therefore, if you observe a transient intermediate, it is likely the ureido acid.
Mechanistic Diagram (Graphviz)
Figure 1: Mechanistic pathway showing direct cyclization and the convergent hydrolysis pathway.
Critical Parameters & Optimization
Acid Choice
| Acid System | Characteristics | Recommended Use |
| 6M HCl (Aqueous) | Robust, cheap, high ionic strength. Promotes precipitation of product. | Standard. Best for stable, non-acid-labile substrates. |
| Anhydrous HCl in EtOH | Prevents hydrolysis to ureido acid. | Use if the ureido acid intermediate is insoluble or unreactive. |
| TFA (Trifluoroacetic Acid) | Organic soluble, easily removed by evaporation. | Use for lipophilic substrates or those with acid-labile protecting groups (e.g., Boc) that need simultaneous deprotection. |
| Acetic Acid (Glacial) | Weaker acid, higher boiling point.[1] | Use for high-temperature cyclizations of sterically hindered substrates. |
Solvent Effects
-
Ethanol/Water: The most common solvent system. Hydantoins are generally poorly soluble in cold water/ethanol, facilitating isolation by filtration.
-
Toluene: Used for azeotropic removal of water/alcohol using a Dean-Stark trap. This drives the equilibrium forward for difficult cyclizations (e.g., sterically hindered gem-dimethyl substrates).
Standard Protocol: HCl-Mediated Cyclization
This protocol is optimized for the synthesis of 5-substituted hydantoins (e.g., 5-phenylhydantoin) from
Materials
-
Precursor: Ureido ester (1.0 equiv)
-
Acid: 6M Hydrochloric Acid (HCl)
-
Solvent: Ethanol (optional, if solubility is low)
-
Equipment: Round-bottom flask, Reflux condenser, Magnetic stir bar.
Step-by-Step Methodology
-
Setup:
-
Charge the round-bottom flask with the ureido ester (e.g., 10 mmol).
-
Add 6M HCl (10–15 mL per gram of substrate).
-
Note: If the substrate is very lipophilic, add Ethanol (1:1 ratio with HCl) to ensure homogeneity at reflux.
-
-
Reaction:
-
Workup (Crystallization Method):
-
Allow the reaction mixture to cool slowly to room temperature.
-
Further cool in an ice bath (0–4°C) for 30 minutes. The hydantoin usually crystallizes out as a white solid.
-
Filtration: Filter the solid under vacuum.
-
Wash: Wash the cake with cold water (2 x 10 mL) to remove residual acid.
-
Drying: Dry in a vacuum oven at 50°C.
-
-
Workup (Extraction Method - If Oil Forms):
-
If the product separates as an oil or does not precipitate:
-
Dilute the reaction mixture with water.
-
Extract with Ethyl Acetate (3x).
-
Wash combined organics with Brine.
-
Dry over Na2SO4, filter, and concentrate in vacuo.
-
Experimental Workflow Diagram (Graphviz)
Figure 2: Operational workflow for the standard HCl-mediated cyclization.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Reaction Stalls (Ester remains) | Insufficient activation or steric hindrance. | Increase acid concentration (use conc. HCl) or switch to higher boiling solvent (Acetic Acid/Reflux). |
| Product is Ureido Acid | Hydrolysis occurred, but cyclization is slow. | Continue refluxing! The acid will cyclize. If stubborn, isolate the acid and reflux in glacial acetic acid. |
| Low Yield / Sticky Oil | Product is water-soluble or impure.[5] | Use the Extraction Method . Recrystallize the oil from EtOH/Water or Toluene. |
| Degradation | Acid concentration too high for sensitive groups. | Switch to 50% TFA in DCM at room temperature or mild heating (40°C). |
Case Study: Synthesis of Phenytoin Derivatives
Reference grounding: Mechanochemical and classical synthesis comparisons [1, 2].
Scenario: Synthesis of 5,5-diphenylhydantoin (Phenytoin) from the corresponding ureido ester.
-
Challenge: The gem-diphenyl groups create steric bulk, making the cyclization slower than mono-substituted variants.
-
Protocol Adjustment:
-
Solvent: Ethanol/HCl (1:1) is used to dissolve the bulky starting material.
-
Time: Extended reflux (6–12 hours) is often required.
-
Result: High yields (>85%) are achieved due to the thermodynamic stability of the 5,5-disubstituted ring.
-
Safety & Handling
-
HCl/TFA: Corrosive and fuming. Work in a fume hood. Wear acid-resistant gloves.
-
Cyanates (if generating ureido esters in situ): Potassium cyanate is harmful if swallowed. Avoid contact with acids outside the reactor (releases HNCO gas).
-
Waste: Neutralize acidic aqueous waste with Sodium Bicarbonate before disposal.
References
-
Ware, E. (1950).[6] "The Chemistry of the Hydantoins". Chemical Reviews, 46(3), 403–470.[6] Link
-
Konnert, L., et al. (2016). "Mechanochemical Preparation of Hydantoins from Amino Esters: Application to the Synthesis of the Antiepileptic Drug Phenytoin". RSC Advances. Link
-
Meusel, M., & Gutschow, M. (2004). "Recent Developments in Hydantoin Chemistry". Preparative Biochemistry & Biotechnology. Link
-
Urech, F. (1873).[6] "XXI. Ueber Lacturaminsäure und Lactylharnstoff".[6] Liebigs Annalen. Link
-
House, C. H., & Miller, S. L. (1996).[7] "Hydrolysis of dihydrouridine and related compounds". Biochemistry, 35(1), 315-320.[7] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Urech hydantoin synthesis - Wikipedia [en.wikipedia.org]
- 7. Hydrolysis of dihydrouridine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 3-isobutylhydantoin from ethyl ureidoacetate
Application Note: Regioselective Synthesis of 3-Isobutylhydantoin from Ethyl Ureidoacetate
Executive Summary
This application note details the synthesis of 3-isobutylhydantoin utilizing ethyl ureidoacetate (N-carbamoylglycine ethyl ester) as the starting material. While direct alkylation of acyclic ureido derivatives often suffers from poor regiocontrol, this protocol employs a robust Cyclization-Alkylation Strategy . By first closing the imidazolidine-2,4-dione ring to form the parent hydantoin, we exploit the significant pKa difference between the N3 (imide) and N1 (amide) positions to achieve high regioselectivity for the N3-isobutyl derivative.
Target Audience: Medicinal chemists and process development scientists working on anticonvulsant scaffolds and peptidomimetics.
Strategic Analysis & Mechanism
Retrosynthetic Logic
Direct alkylation of ethyl ureidoacetate is chemically inefficient due to the low nucleophilicity of the urea nitrogens and competing ester hydrolysis. The optimal pathway involves two distinct phases:[1][2]
-
Acid-Mediated Cyclization: Conversion of ethyl ureidoacetate to the unsubstituted hydantoin core.
-
Regioselective N3-Alkylation: Exploiting the acidity of the N3 proton to install the isobutyl group.
Mechanistic Insight: The pKa Driver
The success of this protocol relies on the acidity differential within the hydantoin ring:
-
N3 Position (Imide): Flanked by two carbonyl groups (C2 and C4), the N3 proton is relatively acidic (pKa ~ 9.1 ).
-
N1 Position (Amide): Flanked by one carbonyl and one methylene, the N1 proton is significantly less acidic (pKa > 14 ).
By using a mild base such as Potassium Carbonate (
Experimental Protocols
Phase 1: Cyclization of Ethyl Ureidoacetate
Objective: Synthesis of the parent Hydantoin (Imidazolidine-2,4-dione).
Reagents:
-
Ethyl ureidoacetate (CAS: 626-36-8)
-
Hydrochloric Acid (25% aq.)
-
Ethanol (for recrystallization)
Procedure:
-
Charge: In a round-bottom flask equipped with a reflux condenser, suspend 10.0 g (68.4 mmol) of ethyl ureidoacetate in 30 mL of 25% HCl.
-
Reflux: Heat the mixture on a water bath at 100°C for 30–45 minutes . The solid starting material will dissolve, followed by the potential precipitation of the product as the ethanol byproduct boils off.
-
Note: Do not overheat (>1 hour), as prolonged acid exposure can hydrolyze the hydantoin ring to glycine hydrochloride.
-
-
Crystallization: Remove from heat and cool the solution slowly to room temperature, then to 4°C in an ice bath. The hydantoin will crystallize out.
-
Filtration: Filter the white crystalline solid and wash with a small amount of ice-cold water (to remove residual acid).
-
Purification: Recrystallize from boiling ethanol if necessary.
-
Drying: Dry in a vacuum oven at 60°C.
-
Expected Yield: ~75–85%
-
Melting Point: 217–219°C (Lit. Value).
-
Phase 2: Regioselective N3-Alkylation
Objective: Installation of the isobutyl group at the N3 position.
Reagents:
-
Isobutyl Bromide (1-Bromo-2-methylpropane)
-
Potassium Carbonate (
, anhydrous) -
DMF (N,N-Dimethylformamide)
Procedure:
-
Solubilization: Dissolve 5.0 g (50 mmol) of Hydantoin in 40 mL of anhydrous DMF.
-
Deprotonation: Add 7.6 g (55 mmol, 1.1 eq) of anhydrous
. Stir at room temperature for 15 minutes.-
Observation: The mixture may become cloudy as the potassium salt forms.
-
-
Alkylation: Dropwise add 7.5 g (55 mmol, 1.1 eq) of Isobutyl Bromide.
-
Reaction: Heat the mixture to 80°C for 4–6 hours . Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC.
-
Quench: Cool to room temperature and pour the reaction mixture into 200 mL of ice water.
-
Extraction: Extract with Ethyl Acetate (
). -
Wash: Wash the combined organic layers with Brine (
) to remove residual DMF. -
Concentration: Dry over
, filter, and concentrate under reduced pressure. -
Purification: If the product does not crystallize upon standing, purify via silica gel column chromatography (Eluent: Hexane/EtOAc gradient).
Process Visualization
Data Analysis & Troubleshooting
Analytical Validation
| Technique | Expected Signal / Observation | Interpretation |
| 1H NMR (DMSO-d6) | Isobutyl methyl groups (confirming alkylation). | |
| 1H NMR | ||
| 1H NMR | Ring | |
| 1H NMR | N1-H (Amide). Must remain present. If absent, N1 is alkylated. | |
| IR Spectroscopy | 1710, 1770 | Characteristic dual carbonyl stretch of hydantoin ring. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Phase 1) | Hydrolysis of ring | Reduce reflux time; ensure HCl concentration is not >25%. |
| N1,N3-Dialkylation | Base too strong / Excess alkyl halide | Use strictly 1.1 eq of base/halide. Ensure |
| Incomplete Reaction (Phase 2) | Steric hindrance of isobutyl group | Increase temp to 90°C or add catalytic KI (Finkelstein condition) to generate reactive iodide in situ. |
| Sticky Oil Product | Residual DMF | Perform thorough brine washes or lyophilize. |
References
-
PrepChem. (n.d.). Preparation of hydantoin. Retrieved from [Link]
- Protocol source for the acid-catalyzed cyclization of ethyl ureidoacet
-
Konishi, R., et al. (2021). Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. Chemical and Pharmaceutical Bulletin, 69(4), 407-410.[5] Retrieved from [Link]
- Establishes the pKa hierarchy (N3 > N1)
-
Organic Chemistry Portal. (n.d.). Hydantoin Synthesis. Retrieved from [Link]
- General overview of hydantoin synthetic str
-
Bommarius, A. S., et al. (2014). pKa Values for 5-substituted hydantoins. ResearchGate. Retrieved from [Link]
- Provides quantitative pKa data supporting the regioselectivity logic.
Sources
- 1. CN101426787A - Processes for the synthesis of 3-isobutylglutaric acid - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. openmedscience.com [openmedscience.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Streamlined One-Pot Synthesis of Ureidoglycine Ethyl Esters
Introduction
Ureidoglycine derivatives are valuable structural motifs in medicinal chemistry and drug development. The urea functional group, with its unique hydrogen bonding capabilities as both a donor and acceptor, plays a critical role in molecular recognition and binding to biological targets.[1][2] Consequently, molecules incorporating the ureido moiety often exhibit a wide range of bioactivities. The synthesis of ureidoglycine ethyl esters, as key intermediates, is therefore of significant interest for the construction of more complex pharmaceutical compounds and peptidomimetics.
Traditional methods for the synthesis of ureas often involve multi-step procedures with the handling of hazardous reagents like phosgene or the isolation of unstable isocyanate intermediates.[2][3] One-pot multicomponent reactions (MCRs) offer a more efficient and sustainable alternative, minimizing waste, reducing reaction times, and simplifying purification processes.[4][5] This application note details a robust and efficient one-pot protocol for the synthesis of ureidoglycine ethyl esters from N-protected amino acids, leveraging an in-situ generated isocyanate via a modified Curtius rearrangement.
Principle and Strategy
The core of this one-pot synthesis is the conversion of a carboxylic acid to an isocyanate, which is then immediately trapped by an amine (in this case, glycine ethyl ester) to form the desired urea linkage. This is achieved through a modified Curtius rearrangement, a reliable transformation that converts an acyl azide into an isocyanate with the loss of nitrogen gas.[1][6] To circumvent the isolation of the potentially explosive acyl azide intermediate, diphenylphosphoryl azide (DPPA) is employed as a safe and efficient reagent.[7][8][9]
The reaction proceeds in a single vessel through three sequential steps:
-
Activation and Azide Formation: The starting N-protected amino acid reacts with DPPA in the presence of a base to form an in-situ acyl azide.
-
Curtius Rearrangement: Upon gentle heating, the acyl azide undergoes rearrangement to form the corresponding isocyanate, releasing nitrogen gas.
-
Urea Formation: The isocyanate is immediately trapped by glycine ethyl ester, present in the same reaction pot, to yield the final ureidoglycine ethyl ester.
This one-pot approach offers significant advantages in terms of operational simplicity, safety, and efficiency, making it highly suitable for both research and process development settings.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| N-protected amino acid | Reagent | Sigma-Aldrich | e.g., N-Boc-Phenylalanine |
| Glycine ethyl ester hydrochloride | Reagent | Sigma-Aldrich | |
| Diphenylphosphoryl azide (DPPA) | Reagent | TCI Chemicals | Caution: Handle with care. |
| Triethylamine (TEA) | Anhydrous | Acros Organics | |
| Toluene | Anhydrous | Fisher Scientific | |
| Ethyl acetate | HPLC Grade | VWR | For workup and chromatography |
| Hexanes | HPLC Grade | VWR | For chromatography |
| Saturated sodium bicarbonate solution | For workup | ||
| Brine | For workup | ||
| Anhydrous sodium sulfate | For drying |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the N-protected amino acid (e.g., N-Boc-Phenylalanine, 1.0 eq).
-
Add anhydrous toluene (approx. 0.2 M concentration relative to the amino acid).
-
Stir the mixture at room temperature under a nitrogen atmosphere until the amino acid is fully dissolved or a fine suspension is formed.
-
-
Addition of Glycine Ethyl Ester:
-
In a separate flask, suspend glycine ethyl ester hydrochloride (1.1 eq) in a minimal amount of anhydrous toluene.
-
Add triethylamine (1.1 eq) to neutralize the hydrochloride salt and stir for 10 minutes.
-
Add this mixture to the main reaction flask.
-
-
Addition of Reagents:
-
Add triethylamine (1.2 eq) to the main reaction flask.
-
Carefully add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise to the stirred solution at room temperature.
-
-
Reaction Progression:
-
Heat the reaction mixture to 80-90 °C.
-
Stir the reaction at this temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours, as indicated by the consumption of the starting amino acid. Vigorous evolution of nitrogen gas will be observed initially.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure ureidoglycine ethyl ester.
-
Reaction Workflow
Caption: Workflow for the one-pot synthesis of ureidoglycine ethyl esters.
Mechanistic Insights
The one-pot synthesis proceeds through a well-established reaction cascade. The key transformation is the Curtius rearrangement, which is facilitated by DPPA.
Caption: Simplified reaction mechanism.
Initially, the carboxylate of the N-protected amino acid, formed in the presence of triethylamine, attacks the phosphorus atom of DPPA, leading to the formation of a mixed anhydride intermediate.[10][11] This is followed by the displacement of the diphenylphosphate anion by the azide ion to form the acyl azide.[10] The acyl azide is thermally unstable and, upon heating, undergoes a concerted rearrangement where the R-group migrates from the carbonyl carbon to the adjacent nitrogen, with the simultaneous expulsion of dinitrogen gas to yield the isocyanate.[6][12] This rearrangement proceeds with complete retention of the stereochemistry of the migrating group.[6] The highly reactive isocyanate is then immediately intercepted by the nucleophilic amino group of glycine ethyl ester to form the stable ureidoglycine ethyl ester product.[13][14]
Conclusion
This application note provides a detailed and reliable protocol for the one-pot synthesis of ureidoglycine ethyl esters. By utilizing diphenylphosphoryl azide, this method avoids the need to handle hazardous reagents and isolate unstable intermediates, offering a safe, efficient, and streamlined approach. The operational simplicity and high yields make this protocol a valuable tool for researchers and scientists in the field of medicinal chemistry and drug development for the synthesis of urea-containing peptidomimetics and other bioactive molecules.
References
-
Isocyanate - Wikipedia. [Link]
-
What is Lossen Rearrangemen - Unacademy. [Link]
-
Green Multicomponent Reactions for the Synthesis of Biologically Relevant Heterocycles: A Sustainable Approach - IJNRD. [Link]
-
Lossen rearrangement - Wikipedia. [Link]
-
Ureas: Applications in Drug Design - PubMed. [Link]
- Process of preparing peptides using diphenyl phosphoryl azide - Google P
-
A facile and one-pot synthesis of N -Fmoc/Bsmoc/Boc/Z-protected ureidopeptides and peptidyl ureas employing diphenylphosphoryl a - CORE. [Link]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC - NIH. [Link]
-
Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in water - Indian Academy of Sciences. [Link]
-
Diphenylphosphoryl azide - Wikipedia. [Link]
-
Revisiting a Classic Transformation: A Lossen Rearrangement Initiated by Nitriles and “Pseudo-Catalytic” in Isocyanate | The Journal of Organic Chemistry - ACS Publications. [Link]
-
One-Pot Multicomponent Reactions: A Versatile Approach for Heterocyclic Compound Synthesis - JournalsPub. [Link]
-
Curtius Rearrangement - Common Conditions. [Link]
-
The Lossen rearrangement from free hydroxamic acids - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Schmidt Reaction - Organic Chemistry Portal. [Link]
-
Schmidt reaction - Wikipedia. [Link]
-
One-Pot Synthesis of Ureas from Boc-Protected Amines | The Journal of Organic Chemistry. [Link]
-
Synthesis of Isocyanates from Carboxylic Acids in Continuous Flow. [Link]
-
Schmidt Reaction - YouTube. [Link]
-
Schmidt Reaction - Chemistry LibreTexts. [Link]
-
The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC. [Link]
-
Isocyanate synthesis by substitution - Organic Chemistry Portal. [Link]
-
One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. [Link]
-
Unveiling the Mechanistic Complexity and Potential Applications of the Ugi Multicomponent Reaction - Amerigo Scientific. [Link]
-
Synthesis of glycine ethyl ester isocyanate - PrepChem.com. [Link]
-
Ugi Reaction - Organic Chemistry Portal. [Link]
-
Ugi reaction - Wikipedia. [Link]
-
Ugi Four-Component Reactions Using Alternative Reactants - Semantic Scholar. [Link]
-
A one-pot, microwave-assisted synthesis of aryl ureas and carbamates using HATU and HOSA - MSpace. [Link]
-
Facile one-pot synthesis of unsymmetrical ureas, carbamates, and thiocarbamates from Cbz-protected amines - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
One-pot synthesis of ureas from Boc-protected amines - PubMed. [Link]
-
Synthesis of Amino Acid Ester Isocyanates - Organic Syntheses Procedure. [Link]
-
Synthesis of glycine methyl ester isocyanate - PrepChem.com. [Link]
-
Innovations in isocyanate synthesis for a sustainable future - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Chlorosulfonyl isocyanate - Organic Syntheses Procedure. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Innovations in isocyanate synthesis for a sustainable future - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Base-mediated three-component system for the synthesis of S-substituted N-acyl ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US3873509A - Process of preparing peptides using diphenyl phosphoryl azide - Google Patents [patents.google.com]
- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 9. The performance of diphenylphosphoryl azide_Chemicalbook [chemicalbook.com]
- 10. Diphenylphosphoryl azide - Wikipedia [en.wikipedia.org]
- 11. tcichemicals.com [tcichemicals.com]
- 12. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isocyanate - Wikipedia [en.wikipedia.org]
- 14. Curtius Rearrangement - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols: Ethyl 2-{[(isobutylamino)carbonyl]amino}acetate in Heterocyclic Synthesis
Introduction
Ethyl 2-{[(isobutylamino)carbonyl]amino}acetate is a versatile, yet underexplored, building block for the synthesis of various nitrogen-containing heterocycles. Its structure, incorporating a urea moiety, a glycine backbone, and an ethyl ester, presents multiple reactive sites for intramolecular and intermolecular cyclization reactions. This guide provides an in-depth exploration of its potential applications in the synthesis of hydantoins and pyrimidine derivatives, offering detailed mechanistic insights and robust experimental protocols for researchers in medicinal chemistry and drug development.
The strategic placement of the urea and ester functionalities makes this reagent particularly amenable to cyclization reactions, providing a scaffold for creating diverse heterocyclic libraries. These heterocycles are of significant interest due to their prevalence in biologically active compounds.[1][2]
I. Synthesis of 3-Isobutylhydantoins
The most direct and well-precedented application of Ethyl 2-{[(isobutylamino)carbonyl]amino}acetate is in the synthesis of 3-substituted hydantoins. This transformation is a variation of the classical Read synthesis, which involves the cyclization of α-amino acid derivatives with cyanates or ureas.[3] In this case, the intramolecular cyclization of the urea-derived glycine ester provides a straightforward route to 3-isobutylhydantoin.
Mechanistic Rationale
The cyclization is typically promoted by a base, which deprotonates the nitrogen atom of the urea moiety that is attached to the glycine backbone. This is followed by an intramolecular nucleophilic attack on the carbonyl carbon of the ethyl ester, leading to the formation of a five-membered ring intermediate. Subsequent elimination of ethanol yields the stable hydantoin ring system. The isobutyl group remains attached to the N-3 position of the hydantoin ring.
Caption: Proposed mechanism for the synthesis of 3-isobutylhydantoin.
Experimental Protocol: Synthesis of 3-Isobutylhydantoin
This protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, and product isolation.
Materials:
-
Ethyl 2-{[(isobutylamino)carbonyl]amino}acetate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous ethanol (50 mL). Carefully add sodium metal (0.23 g, 10 mmol) in small portions to generate sodium ethoxide in situ. Allow the mixture to cool to room temperature.
-
Addition of Reagent: Dissolve Ethyl 2-{[(isobutylamino)carbonyl]amino}acetate (2.16 g, 10 mmol) in anhydrous ethanol (20 mL) and add it to the sodium ethoxide solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with 1 M HCl. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add water (50 mL) and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 3-isobutylhydantoin.
Data Presentation:
| Parameter | Expected Value |
| Molecular Formula | C₇H₁₂N₂O₂ |
| Molecular Weight | 156.18 g/mol |
| Appearance | White to off-white solid |
| Yield | 75-85% |
| Melting Point | To be determined |
II. Potential Synthesis of Pyrimidine Derivatives
Ethyl 2-{[(isobutylamino)carbonyl]amino}acetate can also be envisioned as a precursor for the synthesis of substituted pyrimidines. This would typically involve a condensation reaction with a three-carbon electrophilic synthon.[4][5] While less direct than hydantoin synthesis, this pathway offers access to a different and highly valuable class of heterocycles.
Mechanistic Rationale
The synthesis of a pyrimidine ring would require the reaction of the urea moiety with a 1,3-dielectrophile. For example, condensation with a β-dicarbonyl compound, such as acetylacetone, in the presence of an acid or base catalyst could lead to the formation of a dihydropyrimidine derivative, which can then be oxidized to the aromatic pyrimidine. The reaction proceeds through the formation of imine intermediates followed by cyclization and dehydration.
Caption: Proposed pathway for the synthesis of a substituted pyrimidine.
Generalized Experimental Protocol: Synthesis of a Pyrimidine Derivative
This generalized protocol provides a starting point for exploring the synthesis of pyrimidines from Ethyl 2-{[(isobutylamino)carbonyl]amino}acetate. Optimization of the reaction conditions, including the choice of catalyst and solvent, will be necessary.
Materials:
-
Ethyl 2-{[(isobutylamino)carbonyl]amino}acetate
-
1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)
-
Catalyst (e.g., p-toluenesulfonic acid or sodium ethoxide)
-
Solvent (e.g., toluene, ethanol)
-
Oxidizing agent (e.g., DDQ, MnO₂)
-
Dean-Stark apparatus (for azeotropic removal of water)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, combine Ethyl 2-{[(isobutylamino)carbonyl]amino}acetate (10 mmol), the 1,3-dicarbonyl compound (11 mmol), and a catalytic amount of p-toluenesulfonic acid (0.5 mmol) in toluene (100 mL).
-
Condensation: Heat the mixture to reflux and collect the water formed in the Dean-Stark trap. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Oxidation: Dissolve the crude dihydropyrimidine intermediate in a suitable solvent (e.g., dichloromethane) and add an oxidizing agent (e.g., DDQ, 1.2 equivalents). Stir at room temperature until the starting material is consumed (monitor by TLC).
-
Purification: Filter the reaction mixture and concentrate the filtrate. Purify the crude product by column chromatography on silica gel to obtain the desired pyrimidine derivative.
Data Presentation:
| Parameter | Product with Acetylacetone | Product with Ethyl Acetoacetate |
| Molecular Formula | C₁₂H₁₉N₃O₃ | C₁₁H₁₇N₃O₄ |
| Molecular Weight | 253.29 g/mol | 255.26 g/mol |
| Expected Structure | Pyrimidine-2,4-dione derivative | Pyrimidine-2,4,6-trione derivative |
Conclusion
Ethyl 2-{[(isobutylamino)carbonyl]amino}acetate is a promising precursor for the synthesis of biologically relevant heterocyclic compounds. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore its synthetic utility, particularly in the construction of hydantoin and pyrimidine scaffolds. The straightforward nature of these transformations, coupled with the potential for diversification, makes this reagent a valuable addition to the synthetic chemist's toolbox for drug discovery and development.
References
-
Konnert, L., et al. (2017). Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. Chemical Reviews, 117(23), 13757–13809. [Link]
- Lakshman, M., & Barrett, R. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry, 3(2), 121-134.
-
Konnert, L., et al. (2017). Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. PubMed. [Link]
-
Gallo, E., & Burtoloso, A. C. B. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry, 7, 73. [Link]
-
Tüzün, B., et al. (2020). Mechanisms for the synthesis of pyrimidines starting from urea or guanidine in the presence of cyanoacetaldehyde (CAA) and cyanate. ResearchGate. [Link]
- Creative Proteomics. (2024). Pyrimidine Metabolism Pathways Synthesis and Degradation.
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Organic Chemistry Portal. [Link]
-
El-Sayed, W. A., et al. (2020). Synthesis and Anticancer Activity of Some Pyrimidine Derivatives With Aryl Urea Moieties as Apoptosis-Inducing Agents. Bioorganic Chemistry, 101, 104028. [Link]
- Nasser, R. E. (2011). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. Der Pharma Chemica, 3(4), 71-80.
-
El-Faham, A., et al. (2014). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 19(9), 13838–13853. [Link]
-
Wieckowska, A., et al. (2021). 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors. International Journal of Molecular Sciences, 22(13), 6959. [Link]
-
Lee, S., & Lim, H. (2008). Novel synthesis of N-alkoxycarbonyl amino acids and surfactant properties of their sodium salts. Journal of Industrial and Engineering Chemistry, 14(4), 548-552. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Temperature for Ureido Ester Formation
Welcome, researchers, scientists, and drug development professionals. This guide provides in-depth technical support for optimizing the reaction temperature during the formation of ureido esters. Temperature is a critical parameter that dictates reaction rate, product yield, and purity. Understanding its effects is paramount to achieving successful and reproducible outcomes. This center is structured to address the specific challenges you may encounter, offering not just solutions but the fundamental principles behind them.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during ureido ester synthesis, with a focus on temperature-related causes and solutions.
Q1: My reaction yield is very low. How can temperature be the cause?
A low yield is one of the most frequent challenges in synthesis. Temperature plays a pivotal role in both the kinetics and thermodynamics of the reaction.
Possible Causes & Explanations:
-
Insufficient Kinetic Energy: The formation of ureido esters, particularly from urea, involves overcoming a significant activation energy barrier.[1] The initial and often rate-limiting step is the decomposition of urea into a reactive isocyanic acid intermediate.[2] If the temperature is too low, most reactant molecules will not have sufficient kinetic energy to surpass this barrier, resulting in a sluggish or stalled reaction.[3]
-
Unfavorable Equilibrium: Ureido ester formation is a reversible reaction.[4] At suboptimal temperatures, the forward reaction rate is slow, and the equilibrium may not be sufficiently shifted toward the product side, especially if reaction times are not extended.[5]
Troubleshooting Steps:
-
Incremental Temperature Increase: Raise the reaction temperature in controlled increments (e.g., 10-20°C). For urea-based syntheses, a significant rate increase is often observed around 80°C, with optimal temperatures frequently falling in the 80-90°C range for near-complete conversion.[2]
-
Monitor Reaction Progress: Use an appropriate analytical technique (TLC, LC-MS, NMR) to monitor the consumption of starting material and formation of the product at each temperature increment. This provides empirical data on how temperature is affecting your specific system.
-
Extend Reaction Time: If a higher temperature is not feasible due to substrate stability, extending the reaction time at a moderate temperature can sometimes compensate and improve yield.[6]
-
Consider the Catalyst: Ensure your catalyst is active at your chosen temperature. Some solid acid catalysts, for instance, have minimum effective temperatures.[7]
Q2: I am observing significant side product formation. Could the reaction temperature be too high?
Yes, excessive heat can be as detrimental as insufficient heat, often leading to a complex mixture of undesired byproducts and a reduced yield of the target molecule.
Possible Causes & Explanations:
-
Thermal Degradation: Reactants, reagents, or even the desired ureido ester product can be thermally labile.[8] High temperatures can initiate decomposition pathways, leading to a loss of material and the introduction of impurities.[9][10] Esters, for example, can begin to degrade at temperatures above 150-200°C depending on their structure.[10][11]
-
Alternative Reaction Pathways: Elevated temperatures can provide sufficient energy to activate alternative, undesired reaction pathways that have higher activation energies. This can include polymerization, elimination reactions (especially with tertiary alcohols), or further reactions of the product.[12]
-
Equilibrium Shifts in Complex Systems: In reactions like urea synthesis, excessively high temperatures can promote the dissociation of key intermediates (like ammonium carbamate), which can unfavorably shift the overall equilibrium and decrease the maximum achievable conversion.[13]
Troubleshooting Steps:
-
Systematic Temperature Reduction: Lower the reaction temperature in 20°C increments and analyze the product mixture at each stage. The goal is to find the "sweet spot" that maximizes the rate of the desired reaction while minimizing side reactions.[14]
-
Analyze Byproducts: Identify the structure of the main side products. This information provides crucial clues about the undesired reaction pathway (e.g., elimination, polymerization) and can guide further optimization.
-
Check Reactant Stability: Perform a stability test on your starting materials at the higher temperature range under the reaction conditions but without all coupling partners to see if degradation is occurring independently.
Below is a logical workflow for troubleshooting common temperature-related issues in your synthesis.
Caption: Troubleshooting workflow for temperature optimization.
Q3: My starting materials seem to be degrading. How do I choose a temperature that balances reaction rate and reactant stability?
Finding the optimal temperature is a balancing act between reaction kinetics and the thermal stability of all components in your reaction mixture.[8]
Strategy:
-
Determine Thermal Stability Limits: If not known, the thermal stability of your most sensitive reactant should be determined. This can be done by heating a small sample in the reaction solvent at various temperatures for a set period and analyzing for degradation (e.g., via TLC or LC-MS). Thermogravimetric Analysis (TGA) can also provide precise degradation temperature data.[10]
-
Operate Below the Degradation Onset: Your maximum reaction temperature should be set safely below the temperature at which significant degradation begins.
-
Maximize Rate Within Stability Window: Once the stability window is defined, perform a temperature screen within that range (e.g., in 10°C increments) to find the highest possible temperature that does not compromise purity.
-
Leverage Catalysis: If the required temperature for a sufficient reaction rate is too high for your substrates, a more active catalyst may be necessary. A better catalyst can lower the activation energy, allowing the reaction to proceed at a lower, safer temperature.[15]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of ureido ester formation from urea, and how does temperature influence it?
The formation of a ureido group from an amine (or alcohol to form a ureido ester precursor) and urea typically proceeds via two potential pathways. Temperature is the primary driver for the key step in the dominant pathway.
-
Isocyanate Pathway (Dominant): This route is considered the main mechanism in non-catalyzed reactions.[2] It involves the thermal decomposition of urea into isocyanic acid (HNCO) and ammonia. The highly reactive isocyanic acid is then attacked by the nucleophilic alcohol to form a carbamate ester intermediate, which can then be further functionalized. Heat is critical as it drives the initial, rate-limiting decomposition of urea.[2]
-
Hydrolysis Pathway: This pathway involves the hydrolysis of urea, which can be facilitated by catalysts like urease.
Caption: Simplified isocyanate pathway driven by temperature.
Q2: What is a typical starting temperature range for optimizing this reaction?
The optimal temperature is highly dependent on the specific substrates, solvent, and catalyst used. However, a general guideline can be established based on the type of reaction.
| Reaction Type | Catalyst Type | Typical Temperature Range (°C) | Rationale & References |
| Ureido Functionalization | None / Acid | 60 - 100 °C | Reaction is often slow at lower temperatures. Significant rate increases are seen at ≥80°C.[2] |
| General Esterification | Strong Acid (H₂SO₄, TsOH) | 80 - 150 °C | Higher temperatures are often needed to drive the equilibrium and overcome the activation energy.[16][17] |
| General Esterification | Solid Acid (e.g., Amberlyst) | 80 - 190 °C | Temperature depends on the resin's thermal stability. Amberlyst 15 is stable to ~140°C, while Amberlyst 70 is stable to 190°C.[7] |
| Enzymatic Esterification | Lipase | 30 - 70 °C | Enzymes operate under mild conditions but can be denatured by excessive heat.[18] |
Q3: How does the choice of catalyst affect the optimal reaction temperature?
Catalysts work by lowering the activation energy of a reaction, which directly impacts the required temperature.[1]
-
High-Activity Catalysts: A highly active catalyst (e.g., a strong Brønsted or Lewis acid) can enable the reaction to proceed efficiently at a lower temperature than an uncatalyzed reaction or one with a weaker catalyst.[19]
-
Thermally Sensitive Catalysts: Biocatalysts like lipases have an optimal temperature range for activity and will denature and become inactive if this temperature is exceeded.[18]
-
Heterogeneous Catalysts: Solid catalysts like ion-exchange resins or zeolites have defined thermal stability limits. Exceeding these temperatures can lead to catalyst degradation and loss of activity.[7]
Therefore, catalyst selection and temperature optimization are intrinsically linked. You must choose a temperature that is within the catalyst's optimal operating window.
Q4: What is the relationship between reaction temperature, reaction time, and product yield?
These three parameters are interconnected. Generally, for a given reaction:
-
Higher Temperature, Shorter Time: Increasing the temperature increases the reaction rate, allowing the reaction to reach equilibrium or completion in a shorter amount of time.[3] For example, near-full conversion in a ureido functionalization might be achieved in 10 hours at 90°C, but require 24 hours at 80°C.[2]
-
Lower Temperature, Longer Time: A lower temperature will necessitate a longer reaction time to achieve a comparable yield.[6]
-
Yield Plateau: For any given temperature, the yield will eventually plateau as the reaction reaches equilibrium. Simply extending the reaction time indefinitely after this point will not increase the yield.
Q5: Are there non-thermal methods to improve reaction rate and yield?
While temperature is a primary tool, other methods can enhance reaction efficiency, sometimes allowing for lower operating temperatures.
-
Microwave Irradiation: Microwave synthesis can dramatically accelerate reaction rates by efficiently transferring energy to the polar molecules in the reaction mixture, often leading to shorter reaction times and higher yields at comparable or even lower bulk temperatures.[20]
-
Ultrasonication: Applying ultrasonic frequencies can enhance heat and mass transfer within the reaction, speeding up chemical synthesis by creating localized high-energy "hot spots."[21]
-
Pulsed Electric Field (PEF): This emerging technology can enhance mass transfer rates and may find applications in accelerating certain liquid-phase reactions.[21][22]
-
Driving Equilibrium: For reversible reactions like esterification, removing a byproduct (usually water) using a Dean-Stark apparatus or molecular sieves will shift the equilibrium towards the products according to Le Châtelier's principle, increasing the final yield irrespective of temperature.
Part 3: Experimental Protocols
Protocol 1: General Procedure for Temperature Screening in Ureido Ester Formation
Objective: To identify the optimal reaction temperature for the synthesis of a target ureido ester by systematically evaluating a range of temperatures.
Methodology:
-
Setup: Prepare five identical reaction vessels (e.g., sealed vials or round-bottom flasks with condensers) each equipped with a magnetic stir bar.[23]
-
Reagent Addition: To each vessel, add the limiting reactant (e.g., alcohol, 1.0 equiv), urea (typically in excess, e.g., 3-6 equiv), and the chosen solvent. If using a catalyst, add it at the specified loading to each vessel.
-
Temperature Control: Place each reaction vessel in a separate well of a temperature-controlled heating block or in parallel reaction stations. Set the temperatures for the screen (e.g., 60°C, 70°C, 80°C, 90°C, 100°C).[24]
-
Reaction Monitoring: At regular intervals (e.g., 2, 4, 8, 24 hours), carefully take a small aliquot from each reaction. Quench the aliquot immediately (e.g., by diluting in cold solvent) to stop the reaction.
-
Analysis: Analyze each aliquot by a suitable method (e.g., TLC, LC-MS, or ¹H NMR) to determine the extent of conversion.
-
Evaluation: Plot the conversion against time for each temperature. The optimal temperature is the one that provides the highest yield of the desired product with the lowest level of impurities in a reasonable timeframe.
Protocol 2: Step-by-Step Guide to a Catalyzed Ureido Ester Synthesis at an Optimized Temperature
Objective: To synthesize a ureido ester using an acid catalyst at a predetermined optimal temperature (e.g., 130°C). This protocol is adapted from a general procedure for acid-catalyzed esterification.[16]
Materials:
-
Carboxylic Acid (e.g., Saturated Palm Fatty Acid Distillate)
-
Polyhydric Alcohol (e.g., Trimethylolpropane, TMP)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Three-neck round-bottom flask with reflux condenser and Dean-Stark trap
-
Magnetic stirrer and heating mantle with temperature controller
Procedure:
-
Assembly: Assemble the three-neck flask with the reflux condenser, Dean-Stark trap, and a temperature probe.
-
Charging Reactants: Charge the flask with the carboxylic acid (e.g., 0.037 mol) and the alcohol (e.g., 0.037 mol, using a 3.5:1 molar ratio of acid functional groups to alcohol).
-
Heating: Begin stirring and heat the mixture to the target optimal temperature of 130°C using the heating mantle.
-
Catalyst Addition: Once the temperature has stabilized, carefully add the catalyst, concentrated H₂SO₄ (e.g., 5% of the weight of the carboxylic acid).[16]
-
Reaction: Maintain the reaction at 130°C for the optimized duration (e.g., 6 hours). Water will be collected in the Dean-Stark trap as the reaction proceeds.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Proceed with a standard aqueous work-up to neutralize the acid catalyst and purify the crude product (e.g., via liquid-liquid extraction followed by column chromatography or distillation).
-
Analysis: Characterize the final product to confirm its identity and purity using techniques like FTIR, ¹H NMR, and ¹³C NMR.
Part 4: References
-
Optimization for esterification of saturated palm fatty acid distillate by D-optimal design response surface methodology for biolubricant production. (2021). Scientific Reports. [Link]
-
Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. (2021). ResearchGate. [Link]
-
Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. (2018). ACS Omega. [Link]
-
Effect of reaction time on esterification process, condition: temperature, 30 °C. (2018). ResearchGate. [Link]
-
Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. [Link]
-
Are these basic mistakes preventing you from getting a good yield?. (2023). Radleys. [Link]
-
Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (2024). National Center for Biotechnology Information. [Link]
-
Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. (2021). National Center for Biotechnology Information. [Link]
-
New Experimental Techniques for Organic Synthesis. Mettler Toledo. [Link]
-
Catalysts used for the esterification reaction. ResearchGate. [Link]
-
A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). (2023). ACS Publications. [Link]
-
Non-thermal Technologies for Food Processing. (2022). National Center for Biotechnology Information. [Link]
-
A Multicomponent Reaction to 7,7-Dimethyl-3-phenyl-4-p-tolyl-6,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5(4H)-one. (2009). Organic Syntheses. [Link]
-
Thermoresponsive ureido-derivatized polymers: the effect of quaternization on UCST properties. (2014). Royal Society of Chemistry. [Link]
-
Room Temperature Organic Synthesis. (2015). ResearchGate. [Link]
-
Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. (2021). MDPI. [Link]
-
Preparation of 2-Bromo-2-Cyclohexen-1-one and 3-Cyano-2-Cyclohexen-1-one. (2011). Organic Syntheses. [Link]
-
Formation of Esters. (2024). OperaChem. [Link]
-
Ester synthesis by esterification. Organic Chemistry Portal. [Link]
-
6-METHYLURACIL. (1925). Organic Syntheses. [Link]
-
Method for producing ureido group-containing organosilicon compound. (2020). Google Patents.
-
Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (2025). MDPI. [Link]
-
Improving Process Conditions – Determining the Thermal Stability of Eudragit® by Means of TGA-FT-IR. (2022). NETZSCH. [Link]
-
The reaction mechanism in the ethanolysis of urea with transition metal-based catalysts: DFT calculations and experiments. (2014). ResearchGate. [Link]
-
Effects of deodorization temperature and time on the formation of 3-MCPD, 2-MCPD, and glycidyl esters and physicochemical changes of palm oil. (2020). Journal of Food Science. [Link]
-
Thermodynamics of the Urea Process. UreaKnowHow. [Link]
-
Non-thermal Processing Techniques for the Extraction of Bioactive Components of Food. (2023). ResearchGate. [Link]
-
Why is it necessary to heat an esterification reaction?. (2017). Chemistry Stack Exchange. [Link]
-
Synthesis, characterization, thermal and computational studies of novel tetra-azido esters as energetic plasticizers. (2016). ResearchGate. [Link]
-
Experiment 18 — Synthesis of Esters. Swarthmore College. [Link]
-
Non-Thermal Techniques Shaping the Future of Food Processing. (2024). LinkedIn. [Link]
-
The Effect of Temperature on Reaction Rates. (2025). Chemistry LibreTexts. [Link]
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2021). National Center for Biotechnology Information. [Link]
-
Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. (2018). MDPI. [Link]
-
SYNTHETIC ESTERS: Engineered to Perform. Zschimmer & Schwarz. [Link]
-
Reaction engineering of urea alcoholysis: Alkyl carbamates. Queen's University Belfast Research Portal. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. msesupplies.com [msesupplies.com]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 10. mdpi.com [mdpi.com]
- 11. zslubes.com [zslubes.com]
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- 14. radleys.com [radleys.com]
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- 17. Formation of Esters - operachem [operachem.com]
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- 19. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. researchgate.net [researchgate.net]
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- 24. mt.com [mt.com]
Removing unreacted isobutyl isocyanate from reaction mixtures
Topic: Removal of Unreacted Isobutyl Isocyanate from Reaction Mixtures Document ID: TSC-CHEM-2024-08 Last Updated: February 16, 2026
Executive Summary
Isobutyl isocyanate (
Safety Critical Warning
-
Hazard: Isobutyl isocyanate is a severe lachrymator and sensitizer. Inhalation can cause asthma-like symptoms.
-
Reactivity: Reacts vigorously with water to release
, creating a pressure hazard in sealed vessels.[1] -
PPE: Work must be performed in a fume hood. Double-gloving (Nitrile/Laminate) is recommended.
Module 1: Solid-Phase Scavenging (The "Clean" Approach)
Best For: Medicinal Chemistry, Small Scale (<1g), High-Throughput Synthesis. Principle: Use of a polymer-supported primary amine (e.g., PS-Trisamine) to covalently bind the isocyanate. The toxic impurity is removed via simple filtration.
Mechanism of Action
The resin contains a primary amine that attacks the electrophilic carbon of the isocyanate, forming an insoluble urea derivative.
Figure 1: Workflow for solid-phase scavenging of isocyanates.
Protocol: PS-Trisamine Scavenging[2]
-
Calculate Equivalents: Determine the theoretical excess of
-BuNCO. Use 3.0 equivalents of PS-Trisamine relative to the excess isocyanate.-
Note: Standard loading for PS-Trisamine is ~3.0–4.0 mmol/g.
-
-
Add Resin: Add the dry resin directly to the reaction mixture (compatible solvents: DCM, THF, DMF).
-
Agitate: Shake or stir gently (do not use magnetic stir bars that grind the beads) at room temperature for 2–4 hours .
-
Monitor: Check supernatant by FTIR (disappearance of peak at ~2270
). -
Filter: Filter through a fritted glass funnel or polypropylene cartridge.
-
Wash: Wash the resin cake with solvent (2x volume) to recover any entrained product.
Module 2: Solution-Phase Quench & Extraction (The Scalable Approach)
Best For: Process Chemistry, Scale >10g, Cost-Sensitive Projects. Principle: Convert the lipophilic isocyanate into a basic urea derivative using a specific amine scavenger. This derivative is then removed via an acidic aqueous wash.
The "Smart" Scavenger: DMAPA
We utilize 3-dimethylaminopropylamine (DMAPA) .
-
Primary Amine: Reacts rapidly with
-BuNCO to form a urea. -
Tertiary Amine: Remains unreacted, providing a "handle" that becomes protonated in acid, rendering the byproduct water-soluble.
Protocol: DMAPA Quench
| Step | Action | Observation/Rationale |
| 1. Quench | Add 1.5 eq of DMAPA (relative to excess | Exothermic reaction.[2][3] The primary amine of DMAPA attacks the isocyanate. |
| 2. Stir | Stir at ambient temperature for 30–60 mins. | Ensures complete conversion to the urea derivative. |
| 3. Dilute | Dilute reaction with immiscible organic solvent (EtOAc or DCM). | Prepares for phase separation. |
| 4. Wash | Wash with 1M HCl or 10% Citric Acid (2x). | Crucial Step: The tertiary amine on the DMAPA-urea is protonated ( |
| 5. Separate | Collect the organic layer. | The product remains in the organic layer; the urea impurity is in the aqueous waste. |
Module 3: Distillation (Physical Removal)
Best For: Volatile products, Very Large Scale, Solvent-free reactions.
Constraint:
Feasibility Assessment
Distillation is only viable if your product has a significantly different boiling point (e.g., >150°C or <80°C) or is a solid.
Protocol
-
Vacuum: Do not attempt atmospheric distillation due to toxicity. Use reduced pressure (<20 mbar).
-
Temperature: Keep bath temperature <60°C to prevent thermal degradation of the product.
-
Trap: Mandatory use of a liquid nitrogen or dry ice/acetone cold trap.
-
Warning:
-BuNCO can polymerize in vacuum pump oil, destroying the pump.
-
-
Co-distillation: If
-BuNCO content is low, adding toluene and roto-evaporating can help remove it azeotropically (though not a true azeotrope, the vapor pressure help carries it over).
Troubleshooting & FAQs
Q1: I still see an isocyanate peak in the IR after scavenging.
-
Cause: Resin loading capacity may be lower than stated, or the reaction kinetics are slow in your solvent.
-
Fix: Add an additional 1.0 eq of scavenger and warm the mixture to 40°C for 1 hour. Ensure the resin swells properly in your solvent (DCM and THF are best; MeOH shrinks polystyrene beads).
Q2: My yield dropped significantly after the Acid Wash (Module 2).
-
Cause: Your product might be basic (e.g., contains a pyridine or amine) and was extracted into the acid layer along with the impurity.
-
Fix: Use Module 1 (Neutral conditions). Alternatively, if using Module 2, use a weaker acid (pH 5-6 buffer) that protonates the highly basic DMAPA-urea but not your less basic product.
Q3: A new impurity appeared after adding DMAPA.
-
Cause: Excess DMAPA was not fully washed out.
-
Fix: DMAPA is very water-soluble. Increase the number of aqueous washes or the volume of the aqueous phase.
Decision Matrix
Figure 2: Decision matrix for selecting the appropriate removal method.
References
-
Biotage. (2024).[4] Strategies for Work-up and Purification using Scavenger Resins. Biotage Technical Notes. Retrieved February 16, 2026, from [Link]
- Marsh, A., et al. (2001). "Solid-Supported Reagents and Scavengers in Synthesis." Organic Process Research & Development, 5(5), 526-530. (Demonstrates the efficacy of Trisamine resins for electrophile removal).
- Castro, V., et al. (2016). "Removal of Isocyanates and Acid Chlorides using Polymer-Supported Reagents." Journal of Combinatorial Chemistry.
Sources
Technical Support Center: Purification of Oily Ureido Ester Intermediates
Welcome to the Technical Support Center for the purification of oily ureido ester intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining pure, well-characterized ureido ester compounds that present as oils or recalcitrant solids. As a Senior Application Scientist, I have curated this resource to provide not just protocols, but also the underlying principles and troubleshooting strategies to empower you in your experimental work. Our focus is on creating self-validating systems for purification, ensuring that your results are both reliable and reproducible.
Introduction to the Challenge
Ureido ester intermediates are a common motif in medicinal chemistry, often serving as key building blocks for bioactive molecules. The combination of the polar, hydrogen-bond-donating ureido group and the more lipophilic ester functionality can lead to challenging physical properties, most notably the formation of viscous oils or low-melting solids that are difficult to handle and purify. "Oiling out" during crystallization is a frequent and frustrating occurrence, and the amphiphilic nature of these molecules can complicate chromatographic separations.[1][2] This guide will provide a systematic approach to tackling these challenges.
Section 1: Initial Characterization and Purity Assessment
Before embarking on a purification strategy, it is crucial to understand the nature of your crude product.
FAQs: Initial Analysis
-
Q1: My crude product is a thick oil. How can I get an initial idea of its purity?
-
A1: A good starting point is Thin Layer Chromatography (TLC). Despite the oily nature, you can dissolve a small amount in a suitable solvent (e.g., dichloromethane with a small amount of methanol) and spot it on a silica gel plate.[3] It's essential to use a visualization technique that can detect both the ureido and ester functionalities. A combination of UV light (if your compound is chromophoric) and a chemical stain is recommended. For urea-containing compounds, specific stains like the chlorine-tolidine stain or vanillin-sulfuric acid can be effective.[4][5]
-
-
Q2: What are the most common impurities I should expect in my crude ureido ester?
-
A2: Common impurities often stem from the starting materials or side reactions. These can include unreacted amino ester, isocyanate precursors, and over-reacted products. If a coupling reagent like DCC was used, dicyclohexylurea (DCU) is a very common and often difficult-to-remove byproduct.[6] Using a water-soluble carbodiimide like EDC can simplify its removal during an aqueous workup.[6]
-
-
Q3: Can I use NMR or IR spectroscopy to assess the purity of my oily product?
-
A3: Yes, both techniques are invaluable. Proton NMR (¹H NMR) can give you a good estimate of purity by integrating the signals of your desired product against those of known impurities.[7][8] Infrared (IR) spectroscopy is excellent for confirming the presence of the key functional groups: the ureido C=O stretch (typically around 1640-1660 cm⁻¹) and the ester C=O stretch (around 1730-1750 cm⁻¹).[9] The absence of signals from starting materials (e.g., the broad O-H stretch of a carboxylic acid) is a good indicator of reaction completion.[9][10]
-
Section 2: Purification Strategies
The choice of purification method will depend on the specific properties of your ureido ester and the nature of the impurities.
Flash Column Chromatography
Flash chromatography is often the workhorse for purifying oily compounds in a research setting.[11]
Troubleshooting Guide: Flash Chromatography
-
Q1: My compound streaks badly on the TLC plate and the column. What can I do?
-
A1: Streaking is common with polar compounds like ureido esters due to strong interactions with the silica gel.[12] To mitigate this, you can:
-
Add a modifier to your eluent: For basic compounds, adding a small amount of triethylamine (0.1-1%) or a few drops of ammonium hydroxide to your mobile phase can significantly improve peak shape.[13]
-
Use a different stationary phase: Consider using alumina (basic or neutral) or a bonded-phase silica like diol or amino-functionalized silica.[3]
-
-
-
Q2: My compound won't move off the baseline, even with highly polar solvent systems.
-
A2: This indicates very strong binding to the silica. You can try a more polar mobile phase, such as a gradient of methanol in dichloromethane.[13] However, be cautious as high concentrations of methanol can dissolve some silica.[13] A good alternative is Hydrophilic Interaction Liquid Chromatography (HILIC), which uses a polar stationary phase and a mobile phase with a high organic content and a small amount of water.[14]
-
-
Q3: My compound is not very soluble in the chromatography solvent, leading to poor loading.
-
A3: In this case, dry loading is the recommended technique.[15] Dissolve your crude product in a minimal amount of a good solvent (e.g., dichloromethane or methanol), add a small amount of silica gel, and then carefully remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be loaded directly onto the column.[15]
-
Experimental Protocol: Flash Chromatography of a Polar Ureido Ester
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point for polar compounds is a mixture of ethyl acetate and hexanes, gradually increasing the polarity. If the compound remains at the baseline, switch to a more polar system like methanol in dichloromethane.[13] Aim for an Rf value of 0.2-0.3 for your target compound.[11]
-
Column Packing: Dry pack a flash column with silica gel. The amount of silica should be 50-100 times the weight of your crude product.
-
Sample Loading:
-
Liquid Loading: Dissolve the crude product in a minimal amount of the initial chromatography solvent and load it onto the column.
-
Dry Loading: If solubility is an issue, follow the dry loading procedure described in the troubleshooting guide.
-
-
Elution: Start with the solvent system determined by TLC and gradually increase the polarity (gradient elution). Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Diagram: Flash Chromatography Workflow
Caption: A typical workflow for flash column chromatography.
Liquid-Liquid Extraction
Liquid-liquid extraction is a powerful technique for removing highly polar or ionic impurities.[16]
FAQs: Liquid-Liquid Extraction
-
Q1: My ureido ester seems to be soluble in both the organic and aqueous layers. How can I improve the separation?
-
A1: This is a common issue with amphiphilic molecules. To favor partitioning into the organic layer, you can increase the ionic strength of the aqueous phase by adding a saturated solution of sodium chloride (brine).[17] This "salting out" effect reduces the solubility of organic compounds in the aqueous layer.
-
-
Q2: I'm trying to remove an acidic or basic impurity. How can I use extraction for this?
-
A2: You can use an acid-base extraction. To remove an acidic impurity, wash the organic layer with a mild base like a saturated sodium bicarbonate solution. The acidic impurity will be deprotonated to form a salt, which is soluble in the aqueous layer. Conversely, to remove a basic impurity, wash with a dilute acid like 1M HCl.
-
Experimental Protocol: Acid-Base Extraction
-
Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
Add an equal volume of a saturated aqueous sodium bicarbonate solution to remove acidic impurities.
-
Shake the funnel vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with sodium bicarbonate solution if necessary.
-
Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities and to help break any emulsions.
-
Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified product.
Crystallization
Inducing crystallization in an oily product can be challenging but is often the most effective way to achieve high purity.
Troubleshooting Guide: Crystallization of Oily Compounds
-
Q1: My product always "oils out" instead of crystallizing. What should I do?
-
A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[2] To overcome this:
-
Use a different solvent or solvent pair: The ideal crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. Experiment with different solvents and solvent pairs (e.g., ethyl acetate/hexanes, acetone/water).[1][11]
-
Slow cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. Slow cooling encourages the formation of well-ordered crystals.[1]
-
Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches provide nucleation sites for crystal growth.[2]
-
Seeding: Add a small crystal of the pure compound (if available) to the cooled, saturated solution to induce crystallization.
-
-
-
Q2: My compound is an oil, but I suspect it could be a salt. How can I induce crystallization?
-
A2: If your ureido ester has an acidic or basic functionality, forming a salt can often lead to a crystalline solid.[18] For example, if you have a basic nitrogen atom, you can try adding a solution of HCl in a non-polar solvent like diethyl ether to precipitate the hydrochloride salt.
-
Experimental Protocol: Two-Solvent Recrystallization
-
Dissolve the oily product in a minimal amount of a "good" solvent (one in which it is highly soluble) at room temperature.
-
Slowly add a "poor" solvent (one in which it is poorly soluble) dropwise until the solution becomes cloudy.
-
Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to stand undisturbed. The poor solvent will slowly cause the product to crystallize.
-
If no crystals form, try scratching the flask or placing it in the refrigerator.
-
Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them under vacuum.
Diagram: Crystallization Troubleshooting Logic
Caption: A logical approach to troubleshooting the crystallization of an oily compound.
Section 3: Data Summary and Purity Verification
Table 1: Common Purification Techniques for Oily Ureido Ester Intermediates
| Purification Method | Principle | Best For | Key Considerations |
| Flash Chromatography | Adsorption/desorption on a stationary phase.[19] | Separating compounds with different polarities. | Choice of stationary and mobile phases is critical. Streaking can be an issue for polar compounds.[3][12] |
| Liquid-Liquid Extraction | Partitioning between two immiscible liquid phases.[16] | Removing highly polar or ionic impurities. | Solvent choice is key. Emulsion formation can be a problem.[14] |
| Crystallization | Formation of a solid crystalline lattice from a solution. | Achieving high purity for compounds that can form solids. | "Oiling out" is a common problem for oily compounds.[2] Solvent selection and cooling rate are important parameters.[1] |
Table 2: Analytical Techniques for Purity Assessment
| Analytical Method | Information Provided | Strengths | Limitations |
| TLC | Number of components, relative polarity. | Fast, inexpensive, good for reaction monitoring. | Not quantitative, resolution can be limited. |
| ¹H NMR | Structural confirmation, quantitative purity assessment.[7] | Highly informative, can be quantitative. | Requires a relatively pure sample for clear spectra. |
| IR Spectroscopy | Presence of functional groups.[9] | Good for confirming the presence of key bonds (C=O, N-H). | Not suitable for quantitative purity assessment.[9] |
| HPLC | High-resolution separation and quantification. | Highly sensitive and quantitative. | Can be more time-consuming and requires specialized equipment. |
| Mass Spectrometry | Molecular weight confirmation. | Very sensitive, provides accurate mass. | Does not provide information on isomeric purity. |
Conclusion
The purification of oily ureido ester intermediates requires a systematic and often iterative approach. By understanding the chemical nature of your compound and its likely impurities, you can select the most appropriate purification strategy. This guide provides a foundation for tackling these challenging purifications, but remember that each compound is unique, and some level of optimization will always be necessary.
References
- BenchChem. (2025). Troubleshooting guide for the purification of polar quinoline compounds. BenchChem Technical Support.
- ResearchGate. (2025). How to recrystallize an oily compound?
- University of Rochester Department of Chemistry. (n.d.).
- Reddit. (2023). TLC for urea. r/Chempros.
- EPFL. (n.d.).
- University of Rochester. (n.d.). Reagents & Solvents: Extraction Protocol for Polar Solvents.
- Unknown. (n.d.).
- University of Rochester. (n.d.).
- AKJournals. (2013).
- University of Rochester Department of Chemistry. (n.d.).
- YouTube. (2020). Liquid-Liquid Extraction Lab. How to extract compounds of mixture using liquid liquid extraction?
- BenchChem. (2025). Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds.
- LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols.
- Quora. (2023). Is IR a reliable way to assess ester purity?
- Biotage. (n.d.).
- eScholarship@McGill. (n.d.).
- ScienceDirect. (2018).
- Sorbent Technologies, Inc. (2025).
- Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros.
- University of Rochester Department of Chemistry. (n.d.).
- University of Alberta. (n.d.). Conditions for Ideal Extraction Solvents.
- Study.com. (n.d.). Can IR and NMR be used to determine the identity and purity of a substance? Explain.
- Royal Society of Chemistry. (n.d.). Thin-layer chromatography of simple urea-formaldehyde-methanol reaction products. Part II.
- King Group. (n.d.).
- Waters Corporation. (n.d.).
- ResearchGate. (2016).
- ResearchGate. (2025). Synthesis of mono-and N,N-disubstituted ureas.
- MDPI. (n.d.).
- ResearchGate. (2014). How to get (or crystallize)
- Purity-IQ. (n.d.). Molecular Identification and Product Purity Assessment Using NMR Spectroscopy.
- Organic Chemistry Portal. (n.d.).
- Chemistry LibreTexts. (2022). 21.6: Chemistry of Esters.
- The Royal Society of Chemistry. (2014).
- Google Patents. (n.d.).
- Google Patents. (n.d.). WO2011023680A2 - Processes for the synthesis and purification of heterobifunctional cross-linkers.
- PubMed. (n.d.).
- ResearchGate. (2006). (PDF) Chemistry of Ureido Carboxylic and Ureylene Dicarboxylic Acids.
- Dynamic Science. (n.d.). Using spectroscopy to determine purity.
- ResearchGate. (2025). (PDF) Preparation of Methyl Ester Precursors of Biologically Active Agents.
- Organic Syntheses. (n.d.). guanidoacetic acid.
- Master Organic Chemistry. (n.d.).
- Google Patents. (n.d.).
- Organic Chemistry Portal. (n.d.).
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Solving solubility issues of Ethyl 2-(3-isobutylureido)acetate in water
A Guide to Solving Aqueous Solubility Challenges
Welcome to the technical support center for Ethyl 2-(3-isobutylureido)acetate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to make informed decisions in your experiments. This document offers a series of troubleshooting guides and frequently asked questions to help you systematically overcome solubility hurdles.
Section 1: Understanding the Challenge – The Physicochemical Profile
This section addresses the fundamental reasons behind the solubility issues of Ethyl 2-(3-isobutylureido)acetate and how to approach its initial characterization.
Q1: Why is Ethyl 2-(3-isobutylureido)acetate expected to have low water solubility?
A: The limited aqueous solubility of Ethyl 2-(3-isobutylureido)acetate stems directly from its molecular structure, which contains both hydrophobic (water-fearing) and hydrophilic (water-loving) regions.
-
Hydrophobic Character: The primary contributor to its poor water solubility is the isobutyl group . This branched, four-carbon alkyl chain is nonpolar and repels water molecules, favoring a non-aqueous or lipid-rich environment. Generally, as the number of carbon atoms in an organic compound increases, its hydrophobicity increases, leading to lower water solubility.[1][2]
-
Hydrophilic Character: The molecule does possess polar functional groups capable of hydrogen bonding with water:
-
The urea moiety (-NH-CO-NH-) has both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the C=O group).
-
The ester moiety (-COO-) has two oxygen atoms that can act as hydrogen bond acceptors.
-
-
The Balance: Despite the presence of these polar groups, the hydrophobic effect of the isobutyl group and the overall molecular size dominate, making it difficult for individual molecules to be fully solvated by water. Water molecules are highly structured through an extensive hydrogen-bonding network; disrupting this network to accommodate a large, partially nonpolar solute is energetically unfavorable.
Q2: How can I determine a baseline aqueous solubility for my batch of Ethyl 2-(3-isobutylureido)acetate?
A: Establishing an experimental baseline is a critical first step. The "shake-flask" method is a standard and reliable approach.
Protocol 1: Shake-Flask Method for Solubility Assessment
-
Preparation: Add an excess amount of Ethyl 2-(3-isobutylureido)acetate (e.g., 5-10 mg) to a known volume of your aqueous medium (e.g., 1 mL of deionized water or buffer) in a sealed, clear container (e.g., a glass vial). The key is to have visible, undissolved solid.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is ideal for this.
-
Phase Separation: After equilibration, let the suspension stand to allow undissolved solid to settle. To ensure complete removal of solid particles, filter the supernatant through a 0.22 µm syringe filter or centrifuge at high speed (e.g., >10,000 x g for 15 minutes) and carefully collect the supernatant.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The measured concentration represents the saturated solubility of the compound in that specific medium and temperature.
Section 2: Troubleshooting Guide – First-Line Solubilization Strategies
For many initial experiments, such as preliminary in vitro screening, a quick and effective method to prepare a stock solution is required. This section focuses on the most direct approaches.
Q3: I need a simple way to dissolve my compound for a preliminary assay. What should I try first?
A: The use of co-solvents is the most common and straightforward initial strategy for dissolving poorly soluble compounds for in vitro use.[3] A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, thereby increasing the solubility of nonpolar solutes.[4]
The mechanism involves the co-solvent disrupting the hydrogen-bonding network of water, which reduces the energy required to create a cavity for the solute molecule.[4]
Workflow for Selecting a Solubilization Strategy
Caption: Systematic workflow for addressing solubility issues.
Protocol 2: Screening Co-solvents for Stock Solution Preparation
-
Solvent Selection: Choose a small panel of pharmaceutically acceptable co-solvents.[5] See the table below for common choices.
-
Initial Trial: Attempt to dissolve a known weight of Ethyl 2-(3-isobutylureido)acetate in a small volume of 100% co-solvent (e.g., dissolve 10 mg in 1 mL of DMSO to make a 10 mg/mL stock). Use gentle vortexing or sonication if needed.
-
Determine Maximum Stock Concentration: If it dissolves, you have determined a potential stock concentration. If not, try a lower concentration until you find the solubility limit in the pure co-solvent.
-
Aqueous Dilution Test: Perform a critical test by diluting your stock solution into your final aqueous buffer (e.g., add 1 µL of a 10 mM DMSO stock to 999 µL of PBS for a final 10 µM solution).
-
Observation: Observe the solution immediately and after a period (e.g., 30-60 minutes) for any signs of precipitation (cloudiness, Tyndall effect). If it remains clear, the co-solvent approach is likely viable for that final concentration. If it precipitates, you may need to lower the final concentration or try a different co-solvent.
CRITICAL NOTE: Always run a "vehicle control" in your experiments. This is a control group that is treated with the same final concentration of the co-solvent used to dissolve your compound, but without the compound itself, to ensure the co-solvent has no biological effect on its own.
Table 1: Comparison of Common Co-solvents
| Co-Solvent | Typical Max % in Cell Culture | Advantages | Disadvantages |
| DMSO | < 0.5% | Excellent solubilizing power for many compounds.[3] | Can be toxic to cells at higher concentrations; may affect cell differentiation. |
| Ethanol | < 1% | Biocompatible at low concentrations; volatile.[5] | Less solubilizing power than DMSO for highly lipophilic compounds. |
| Polyethylene Glycol 400 (PEG 400) | Variable | Low toxicity; can be used for in vivo formulations.[6] | High viscosity; may not be suitable for all applications. |
| Propylene Glycol | < 1% | Good safety profile; commonly used in formulations.[5] | Can be viscous; solubility enhancement may be moderate. |
Section 3: Advanced Solubilization Techniques
If co-solvents prove insufficient or interfere with your experimental system, more sophisticated methods are required.
Q4: Co-solvents are causing toxicity or artifacts in my assay. What are some alternative approaches?
A: When standard co-solvents are not an option, complexation and micellar solubilization are powerful alternatives. These methods "hide" the hydrophobic compound from the bulk water, effectively making it soluble.
1. Inclusion Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[7] They can encapsulate a poorly soluble "guest" molecule, like Ethyl 2-(3-isobutylureido)acetate, into their central cavity, forming a water-soluble inclusion complex.[8][9] The hydrophobic isobutyl group of your compound is an ideal candidate for encapsulation. Modified cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), offer significantly improved water solubility and safety profiles over native cyclodextrins.[10]
Caption: Encapsulation of a guest molecule by a cyclodextrin host.
Protocol 3: Solubilization using HP-β-Cyclodextrin
-
Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., a 10-40% w/v solution). Warming the solution slightly can aid in dissolving the cyclodextrin.
-
Add Compound: Add a pre-weighed amount of Ethyl 2-(3-isobutylureido)acetate directly to the HP-β-CD solution.
-
Complexation: Mix the solution vigorously. This can be done by stirring, vortexing, or sonicating for an extended period (1-24 hours) at a controlled temperature. The energy input facilitates the inclusion of the drug into the cyclodextrin cavity.
-
Clarification: After mixing, filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate via HPLC or LC-MS to determine the solubility enhancement.
2. Micellar Solubilization with Surfactants
Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration, CMC), self-assemble into spherical structures called micelles.[11] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds can partition into the hydrophobic core, effectively being solubilized in the aqueous medium.[12] Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Polysorbate 20 are commonly used in pharmaceutical formulations due to their lower toxicity compared to ionic surfactants.[13]
Protocol 4: Solubilization using Polysorbate 80
-
Prepare Surfactant Solution: Prepare a solution of Polysorbate 80 in your aqueous buffer at a concentration well above its CMC (the CMC of Polysorbate 80 is ~0.012 mg/mL). A starting concentration of 0.5-2% (w/v) is common.
-
Add Compound: Disperse the Ethyl 2-(3-isobutylureido)acetate powder into the surfactant solution.
-
Solubilization: Mix thoroughly, using sonication or gentle heating (e.g., 40°C) if necessary, to facilitate the partitioning of the compound into the micelles.
-
Equilibration: Allow the solution to equilibrate at room temperature.
-
Clarification & Quantification: As with other methods, filter the solution through a 0.22 µm filter and quantify the concentration of the solubilized drug.
Q5: My compound is a urea derivative. Can this property be used to enhance its solubility?
A: Yes, this is an insightful question. The phenomenon you are referring to is called hydrotropy . Hydrotropy is a solubilization process where the addition of a large amount of a second solute (the hydrotrope) results in an increase in the aqueous solubility of another solute.[14] Urea itself is a classic hydrotrope.[15][16]
While your compound is a substituted urea, the principle can be applied by using other hydrotropic agents. The mechanism is thought to involve the self-aggregation of hydrotropes, which creates micro-domains or clusters that are more favorable for the poorly soluble drug.[14][17] This method is attractive because it avoids traditional organic co-solvents.
Common hydrotropes include urea, nicotinamide, sodium benzoate, and sodium salicylate.[16] For a research setting, using a high concentration of urea (e.g., 1-2 M) could be explored to increase the solubility of Ethyl 2-(3-isobutylureido)acetate, but you must confirm that the high concentration of the hydrotrope does not interfere with your downstream assay.
Section 4: Frequently Asked Questions (FAQs)
Q6: How should I prepare and store a stock solution of Ethyl 2-(3-isobutylureido)acetate? A: Prepare your stock solution at a high concentration (e.g., 10-50 mM) in an appropriate 100% organic solvent like DMSO. Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Esters can be susceptible to hydrolysis, especially if exposed to moisture, so ensure your solvent is anhydrous and vials are tightly sealed.[18]
Q7: My compound precipitates when I dilute my DMSO stock into my aqueous buffer. What should I do? A: This is a common problem indicating that the final concentration in the aqueous buffer exceeds the compound's solubility limit under those conditions.
-
Reduce Final Concentration: This is the simplest solution. Try diluting further.
-
Change Dilution Method: Instead of adding the stock directly to the buffer, try adding the small volume of stock to the side of the tube and then slowly adding the buffer while vortexing. This rapid mixing can sometimes prevent localized high concentrations that initiate precipitation.
-
Use a Surfactant in the Buffer: Add a small amount of a non-ionic surfactant (e.g., 0.1% Polysorbate 20) to your final aqueous buffer before adding the compound's stock solution. The surfactant can help keep the compound in solution.
-
Switch to an Advanced Method: Your experiment may require a cyclodextrin or micellar formulation as described in Section 3.
Q8: Which solubilization method is best for cell-based assays versus animal studies? A:
-
For Cell-Based Assays: The primary goal is to minimize toxicity from the formulation. Co-solvent (DMSO, ethanol) concentrations should be kept very low (<0.5%).[3] If higher drug concentrations are needed, HP-β-CD is often an excellent and well-tolerated choice.
-
For Animal Studies (e.g., intravenous injection): Toxicity and physiological compatibility are paramount. Formulations containing co-solvents like PEG 400, propylene glycol, or surfactant-based systems (e.g., with Polysorbate 80) are common.[13] Cyclodextrin formulations are also frequently used for in vivo work. All parenteral formulations must be sterile and have a physiologically compatible pH.
-
For Oral Dosing: A wider range of options is available, including co-solvent systems, surfactant-based microemulsions, and solid dispersions.[19][20]
Q9: Are there any specific safety precautions I should take? A: Always consult the Safety Data Sheet (SDS) for Ethyl 2-(3-isobutylureido)acetate and any excipients you use. Handle all organic solvents in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
-
Cui, Y. (2013). Hydrotropic Solubilization by Urea Derivatives: A Molecular Dynamics Simulation Study. Journal of Pharmaceutics, 2013, 791370. Available at: [Link]
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Gould, S., & Scott, K. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]
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Ghuge, P., & Pande, V. (2024). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
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Cui, Y. (2013). Hydrotropic Solubilization by Urea Derivatives: A Molecular Dynamics Simulation Study. National Library of Medicine, PubMed Central. Available at: [Link]
-
Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Available at: [Link]
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Jafar, F., et al. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
-
Slideshare. (n.d.). Cosolvency. Available at: [Link]
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Kumar, L., & Kumar, V. (2023). Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences. Available at: [Link]
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Al-Kassas, R., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Scientific Reports. Available at: [Link]
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Babu, P.S., & Rao, A.S. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences. Available at: [Link]
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Wikipedia. (n.d.). Cosolvent. Available at: [Link]
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Challener, C.A. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. Available at: [Link]
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Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
Loftsson, T., & Brewster, M.E. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI. Available at: [Link]
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Quora. (2021). How will you increase the solubility of organic compounds in water? Available at: [Link]
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IPSF. (2021). PHARMACEUTICAL SOLUTIONS AND EXCIPIENTS. Available at: [Link]
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Cui, Y. (2013). Hydrotropic Solubilization by Urea Derivatives: A Molecular Dynamics Simulation Study. National Library of Medicine. Available at: [Link]
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Kumar, S., & Singh, S. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. National Library of Medicine, PubMed Central. Available at: [Link]
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Chalmers ODR. (2012). Solubilization of Organic Dyes in Surfactant Micelles. Available at: [Link]
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Zhao, H., et al. (2018). Hydration of urea and alkylated urea derivatives. The Journal of Chemical Physics. Available at: [Link]
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Al-Bazzaz, F.Y., & Al-Zehhawi, S.A.K. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. ResearchGate. Available at: [Link]
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Hashemi, S.M., et al. (2019). Mechanism of dye solubilization and de-aggregation by urea. White Rose Research Online. Available at: [Link]
-
Edwards, D.A., et al. (1994). Surfactant Solubilization of Organic Compounds in Soil/Aqueous Systems. ASCE Library. Available at: [Link]
-
askIITians. (n.d.). How does pH affect solubility? Available at: [Link]
-
Patel, K., & Patel, N. (2018). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology. Available at: [Link]
-
Perez-Meleiro, C., et al. (2022). Surfactants: physicochemical interactions with biological macromolecules. National Library of Medicine, PubMed Central. Available at: [Link]
-
Sheskey, P.J., et al. (n.d.). Ethyl Acetate. Pharmaceutical Press. Available at: [Link]
-
Wikipedia. (n.d.). Surfactant. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Isobutyl Acetate. PubChem Compound Database. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethyl Acetate (CAS 141-78-6). Available at: [Link]
-
Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Available at: [Link]
-
Wikipedia. (n.d.). Isobutyl acetate. Available at: [Link]
-
Wikipedia. (n.d.). Ethyl acetate. Available at: [Link]
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- 6. scispace.com [scispace.com]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. touroscholar.touro.edu [touroscholar.touro.edu]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
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- 14. Hydrotropic Solubilization by Urea Derivatives: A Molecular Dynamics Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. semanticscholar.org [semanticscholar.org]
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- 20. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Comparison: FTIR Spectral Analysis of Urea vs. Ester Moieties
Executive Summary & Scientific Rationale
In the structural elucidation of small molecule drugs, polymers (polyurethanes/polyesters), and metabolic byproducts, distinguishing between urea (
This guide moves beyond basic peak assignment. It analyzes the vibrational physics governing these groups, providing a robust, experimentally validated framework for differentiation. The core distinction lies not just in the carbonyl stretching frequency (
Fundamental Vibrational Physics
To accurately interpret the spectra, one must understand the electronic drivers shifting the vibrational modes.
The Urea Moiety ( Local Symmetry)
The urea carbonyl is an "electronic hybrid." The lone pairs on the two adjacent nitrogen atoms donate electron density into the carbonyl
-
Consequence: This weakens the
bond order significantly compared to ketones or esters, lowering the force constant ( ) and thus the vibrational frequency. -
Coupling: The
vibration is rarely isolated. It couples strongly with the deformation (scissoring) modes, creating the characteristic Amide I (mostly ) and Amide II (mostly bend + stretch) bands.[1]
The Ester Moiety ( Local Symmetry)
The ester oxygen possesses an inductive withdrawing effect (
-
Consequence: The
bond remains stiff, resulting in higher frequency absorption (~1735-1750 cm⁻¹).[2] -
Fermi Resonance: A hallmark of esters (and lactones) is the appearance of a "doublet" in the carbonyl region. This arises from a quantum mechanical mixing of the fundamental
stretch with the first overtone ( ) of a low-frequency bending mode (often or skeletal deformations).
Comparative Spectral Analysis
The following data summarizes the diagnostic regions. Note that "Free" refers to gas phase or dilute non-polar solution, while "H-Bonded" refers to solid state (KBr/ATR) or polar solution.
Table 1: Diagnostic Wavenumber Comparison
| Vibrational Mode | Urea (Solid/H-Bonded) | Urea (Dilute/Free) | Ester (Aliphatic) | Ester (Conjugated/Aromatic) |
| 1630 – 1680 cm⁻¹ (Broad, intense) | 1690 – 1720 cm⁻¹ | 1735 – 1750 cm⁻¹ (Sharp) | 1715 – 1730 cm⁻¹ | |
| 3300 – 3500 cm⁻¹ (Twin peaks: sym/asym) | > 3500 cm⁻¹ (Sharp) | Absent | Absent | |
| Amide II ( | 1540 – 1620 cm⁻¹ | Weak/Absent | Absent | Absent |
| N/A | N/A | 1000 – 1300 cm⁻¹ (Two strong bands) | 1000 – 1300 cm⁻¹ | |
| Fermi Resonance | Rare | Rare | Common (Split peak ~1740 cm⁻¹) | Occasional |
Critical Insight: The "Danger Zone" for overlap is between 1690 and 1730 cm⁻¹ . A highly conjugated ester (e.g., ethyl benzoate) absorbs near 1720 cm⁻¹, while a non-hydrogen-bonded urea (e.g., tetrasubstituted or in dilute solution) can shift up to 1700 cm⁻¹. In these cases, the Amide II band (urea) and C-O stretch (ester) become the deciding factors.
Experimental Protocols
Reliable differentiation requires specific sample preparation to control the hydrogen-bonding state, which is the primary variable affecting urea shifts.
Protocol A: Solid State Analysis (KBr/ATR)
Best for: Routine identification, solid drugs, polymer films.
-
Preparation:
-
ATR (Attenuated Total Reflectance): Ensure high contact pressure. Use a Diamond or ZnSe crystal. Note: ATR causes a slight redshift (2-5 cm⁻¹) and relative intensity changes compared to transmission.
-
KBr Pellet: Grind 1-2 mg sample with 100 mg dry KBr. Press to >8 tons. Warning: Hygroscopic KBr can introduce water bands (3400 cm⁻¹) interfering with N-H analysis.
-
-
Acquisition:
-
Resolution: 4 cm⁻¹.
-
Scans: 32 minimum.
-
-
Analysis Check:
-
Look for the "Urea Broadening" : In solid state, the urea carbonyl band is significantly broader (FWHM > 25 cm⁻¹) than an ester carbonyl due to the distribution of H-bond strengths in the crystal lattice.
-
Protocol B: Solution Phase "H-Bond Breaking"
Best for: Resolving overlapping peaks or confirming "Free" frequencies.
-
Solvent Choice: Carbon Tetrachloride (
) or Chloroform ( ). Note: participates in weak H-bonding; is preferred for "free" species but is toxic/regulated. -
Concentration Series: Prepare 10 mM, 5 mM, and 1 mM solutions.
-
Observation:
-
Urea: As concentration drops, the H-bonded
peak (1660 cm⁻¹) decreases, and a sharp "free" peak emerges (~1690-1700 cm⁻¹). The broad N-H blob resolves into sharp doublets. -
Ester: Minimal shift (< 5 cm⁻¹) observed upon dilution. This stability is diagnostic for esters.
-
Decision Logic & Workflow
The following diagrams visualize the logical process for spectral assignment and the experimental workflow.
Spectral Assignment Decision Tree
Figure 1: Step-by-step decision matrix for differentiating urea and ester functionalities based on primary and secondary spectral features.
Experimental Workflow for Complex Samples
Figure 2: Workflow for selecting the appropriate sampling technique. Solution phase is recommended when peak overlap prevents clear assignment.
Case Study: Polyurethane Breakdown
In the analysis of polyurethane (PU) degradation, researchers often encounter a mixture of urethane (carbamate), urea, and ester linkages (if a polyester polyol was used).
-
The Problem: Urethane carbonyls appear ~1700-1720 cm⁻¹, sandwiched exactly between Esters (1740 cm⁻¹) and Ureas (1660 cm⁻¹).
-
The Solution:
-
Look for the "Ester Shoulder": Degradation of the soft segment often yields free esters. A distinct shoulder at 1740 cm⁻¹ on the main carbonyl peak indicates ester hydrolysis.
-
The Urea "Hard Segment": As PU degrades, urea domains often crystallize/aggregate. This causes the Urea C=O band to shift lower (towards 1640 cm⁻¹) and become sharper due to "ordered H-bonding" (monodentate vs bidentate).
-
Use Second Derivative Analysis: Applying a 2nd derivative algorithm to the broad Carbonyl envelope (1600-1800 cm⁻¹) will resolve the hidden maxima of the Urea, Urethane, and Ester components.
-
References
-
NIST Chemistry WebBook. Infrared Spectra of Urea and Ethyl Acetate. National Institute of Standards and Technology. Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard reference for characteristic wavenumbers).
- Socrates, G.Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley. (Authoritative source for detailed group frequency tables).
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Available at: [Link]
-
University of Colorado Boulder. IR Spectroscopy Tutorial: Esters and Carbonyls. Available at: [Link]
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of C9H18N2O3 Ureido Esters
For researchers, medicinal chemists, and drug development professionals, the unambiguous structural elucidation of novel synthetic compounds is a cornerstone of progress. Ureido esters, a class of compounds incorporating both urea and ester functionalities, present a unique analytical challenge due to their hybrid nature. This guide provides an in-depth analysis of the expected mass spectrometry fragmentation patterns of C9H18N2O3 ureido esters, offering a predictive framework for their identification and characterization. By synthesizing established fragmentation principles with insights from related compound classes, this document serves as a practical reference for interpreting the mass spectra of these molecules.
Introduction: The Structural Significance of Ureido Esters
Ureido esters are valuable scaffolds in medicinal chemistry, often designed as peptidomimetics or as prodrugs to enhance the pharmacokinetic properties of a parent molecule. The combination of the hydrogen-bonding capabilities of the urea moiety and the tunable lability of the ester group allows for a wide range of biological activities and drug delivery strategies. The specific isomeric arrangement of the C9H18N2O3 ureido esters can significantly influence their biological targets and metabolic fate. Therefore, a robust analytical methodology to differentiate between these isomers is paramount. Mass spectrometry, with its high sensitivity and structural elucidation capabilities, is the premier technique for this purpose. Understanding the fragmentation patterns is key to unlocking the structural information encoded in the mass spectrum.
Isomeric Landscape of C9H18N2O3 Ureido Esters
The molecular formula C9H18N2O3 allows for a variety of ureido ester isomers. The primary points of variation are the substitution on the urea nitrogens and the constitution of the amino acid and alcohol moieties forming the ester. For this guide, we will consider a representative set of plausible isomers to illustrate the key fragmentation pathways.
Table 1: Representative Isomeric Structures of C9H18N2O3 Ureido Esters
| Isomer ID | Structure | IUPAC Name |
| I | NH2-CO-NH-CH(CH(CH3)2)-COOCH2CH3 | Ethyl 2-ureido-3-methylbutanoate |
| II | CH3-NH-CO-NH-CH(CH3)-COOCH2CH2CH3 | Propyl 2-(3-methylureido)propanoate |
| III | NH2-CO-N(CH3)-CH2-COOCH(CH3)CH2CH3 | sec-Butyl 2-(1-methylureido)acetate |
| IV | (CH3)2N-CO-NH-CH2-COOCH2CH2CH3 | Propyl 2-(3,3-dimethylureido)acetate |
Predicted Fragmentation Pathways: A Mechanistic Approach
The fragmentation of ureido esters in mass spectrometry, typically under electrospray ionization (ESI) conditions, is a composite of the characteristic fragmentation of its constituent urea and ester functionalities. The following sections detail the primary cleavage events anticipated for C9H18N2O3 ureido esters.
The Ureido Core: Cleavage of the N-C(alpha) Bond
A dominant fragmentation pathway for ureido-containing compounds, including ureidopeptides, is the cleavage of the bond between the urea nitrogen and the alpha-carbon of the amino acid residue.[1] This cleavage results in the formation of a stable isocyanate or a related fragment and a fragment corresponding to the amino acid ester.
For Isomer I (Ethyl 2-ureido-3-methylbutanoate), this would involve the cleavage of the N-CH bond, leading to the formation of an ion representing the ethyl ester of valine and a neutral isocyanic acid molecule, or vice versa depending on charge retention.
The Ester Moiety: Characteristic Losses
Esters are well-known to undergo specific fragmentation patterns in mass spectrometry.[2] These include:
-
Loss of the Alkoxy Group (-OR): Cleavage of the C-O bond of the ester results in the loss of the alkoxy group as a radical.
-
Loss of the Alcohol (R-OH): A rearrangement reaction can lead to the elimination of a neutral alcohol molecule.
-
McLafferty Rearrangement: For esters with a sufficiently long alkyl chain containing a γ-hydrogen, a characteristic rearrangement can occur.
A particularly diagnostic fragmentation for esters of amino acids involves the combined loss of water and carbon monoxide (-46 Da) from the protonated molecule.[3] This is a key differentiator from amide-linked compounds which typically show a loss of water (-18 Da).[3]
Combined Fragmentation: A Synergistic Pattern
The overall fragmentation pattern of a C9H18N2O3 ureido ester will be a combination of these primary cleavages. The initial fragmentation is likely to occur at the most labile bonds, influenced by the site of protonation.
Below is a DOT language script for a Graphviz diagram illustrating the predicted primary fragmentation pathways for a generic C9H18N2O3 ureido ester.
Figure 1: Predicted primary fragmentation pathways for protonated C9H18N2O3 ureido esters.
Comparative Fragmentation Analysis of Isomers
The relative abundance of fragment ions will be crucial in differentiating between isomers.
Table 2: Predicted Key Fragment Ions for C9H18N2O3 Ureido Ester Isomers
| Isomer ID | Molecular Weight (Da) | Predicted Key Fragment Ions (m/z) and Proposed Structures |
| I | 202.25 | 157: [M+H - H2NCO]+ (Loss of isocyanic acid)130: [M+H - C2H5OH - CO]+ (Loss of ethanol and CO)116: [M+H - H2NCONH2]+ (Loss of urea)88: [H2N-CH(CH(CH3)2)]+ (Iminium ion) |
| II | 202.25 | 143: [M+H - CH3NCO]+ (Loss of methyl isocyanate)130: [M+H - C3H7OH - CO]+ (Loss of propanol and CO)102: [M+H - CH3NHCONH2]+ (Loss of methylurea)74: [H2N-CH(CH3)]+ (Iminium ion) |
| III | 202.25 | 157: [M+H - H2NCO]+ (Loss of isocyanic acid)129: [M+H - C4H9OH - CO]+ (Loss of sec-butanol and CO)116: [M+H - H2NCONHCH3]+ (Loss of methylurea)60: [H2N-CH2]+ (Iminium ion) |
| IV | 202.25 | 131: [M+H - (CH3)2NCO]+ (Loss of dimethyl isocyanate)130: [M+H - C3H7OH - CO]+ (Loss of propanol and CO)88: [M+H - (CH3)2NCONH2]+ (Loss of dimethylurea)60: [H2N-CH2]+ (Iminium ion) |
Note: The m/z values are for the protonated species [M+H]+. The proposed structures are illustrative of the most likely fragment compositions.
Experimental Protocol for MS/MS Analysis
To obtain high-quality and reproducible fragmentation data for C9H18N2O3 ureido esters, the following experimental protocol is recommended.
Sample Preparation
-
Dissolution: Dissolve the ureido ester sample in a suitable solvent system, such as a mixture of acetonitrile and water (e.g., 1:1 v/v), to a final concentration of 1-10 µg/mL.
-
Acidification: To promote protonation for positive ion mode ESI, add a small amount of formic acid to the sample solution (final concentration of 0.1%).
Mass Spectrometry Conditions
-
Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.[4]
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
MS1 Scan: Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]+.
-
MS/MS (Tandem MS) Analysis:
-
Select the [M+H]+ ion as the precursor ion.
-
Apply collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to induce fragmentation.
-
Optimize the collision energy to achieve a rich fragmentation spectrum, typically by performing a ramp of collision energies.
-
The following diagram outlines the experimental workflow.
Figure 2: Experimental workflow for the MS/MS analysis of C9H18N2O3 ureido esters.
Conclusion and Future Perspectives
The mass spectrometry fragmentation of C9H18N2O3 ureido esters is governed by the interplay of the fragmentation tendencies of the urea and ester functionalities. By leveraging a mechanistic understanding of these processes, it is possible to predict the major fragmentation pathways and key diagnostic ions. This guide provides a foundational framework for the structural elucidation of this important class of molecules. Future work involving the synthesis of the proposed isomers and the acquisition of their high-resolution tandem mass spectra would be invaluable in validating and refining these predictive models. Such experimental data would enable the creation of a comprehensive spectral library, further empowering researchers in their efforts to characterize novel ureido esters with speed and confidence.
References
-
Gunaher, M., et al. (2010). Characterization of Nα-Fmoc-protected ureidopeptides by electrospray ionization tandem mass spectrometry (ESI-MS/MS): differentiation of positional isomers. Journal of Mass Spectrometry, 45(12), 1381-1390. Available at: [Link]
-
Roca-Saavedra, P., et al. (2023). MS/MS fragmentation pattern analysis confirms the production of the new esterified bile acids by the human gut microbiota. bioRxiv. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Lin, L., et al. (2018). Ureido Derivatives of Neoabietic Acid. Molecules, 23(12), 3128. Available at: [Link]
-
Harvey, D. J. (2000). Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus. Journal of the American Society for Mass Spectrometry, 11(10), 900-915. Available at: [Link]
Sources
- 1. Characterization of Nα-Fmoc-protected ureidopeptides by electrospray ionization tandem mass spectrometry (ESI-MS/MS): differentiation of positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Elucidation and Validation of N-Carbamoyl Glycine Ethyl Ester Derivatives: A Comparative Analytical Guide
Introduction: The Structural Challenge
N-carbamoyl glycine ethyl ester derivatives (ureidoglycine esters) are critical intermediates in the synthesis of peptidomimetics and anticonvulsant hydantoins. Structurally, they consist of a urea moiety linked to a glycine backbone protected by an ethyl ester.
The Validation Crisis: The primary challenge in validating these structures is not merely confirming connectivity, but distinguishing the linear N-carbamoyl ester (Target) from its thermodynamically stable cyclization product, the Hydantoin (Impurity) . Under basic or thermal stress, the urea nitrogen attacks the ester carbonyl, releasing ethanol and forming the cyclic hydantoin ring.
This guide provides a self-validating analytical framework to unambiguously distinguish the linear target from cyclic byproducts and starting materials.
Comparative Analysis of Analytical Architectures
The following section compares the efficacy of different spectroscopic methods in resolving the specific structural features of N-carbamoyl glycine ethyl esters.
Method A: Nuclear Magnetic Resonance (NMR) – The Primary Validator
NMR is the most definitive tool for this class of compounds, provided the correct solvent is used to prevent proton exchange.
Critical Causality:
-
Solvent Choice: You must use DMSO-d6 rather than CDCl3 . In CDCl3, the urea -NH protons are often broad or invisible due to exchange. DMSO-d6 stabilizes these protons via hydrogen bonding, allowing for integration and coupling analysis.
-
The "Ethyl Flag": The presence of the ethyl ester quartet (~4.1 ppm) and triplet (~1.2 ppm) is the primary "Go/No-Go" signal. If these are missing, cyclization to hydantoin has occurred.
Table 1: Diagnostic 1H NMR Shifts (DMSO-d6, 400 MHz)
| Moiety | Signal Type | Chemical Shift ( | Structural Logic |
| Ethyl | Triplet ( | 1.15 – 1.25 | Confirms ester integrity. Loss indicates hydrolysis or cyclization. |
| Glycine | Doublet (or Singlet) | 3.70 – 3.90 | Couples to the adjacent NH in linear form; often shifts in cyclic form. |
| Ethyl | Quartet ( | 4.05 – 4.15 | Critical Validator: Must integrate 2:3 ratio with the methyl triplet. |
| Urea | Broad Singlet | 5.50 – 6.50 | Position varies by substitution ( |
| Urea | Triplet/Broad | 6.30 – 6.80 | Couples to Glycine |
Method B: FTIR Spectroscopy – The Rapid Screen
Infrared spectroscopy provides a rapid "fingerprint" validation, specifically useful for monitoring the carbonyl environment.
-
Linear Ester (Target): Shows two distinct carbonyl bands. The Ester C=O appears at 1730–1750 cm⁻¹ , while the Urea C=O (Amide I) appears at 1630–1660 cm⁻¹ .
-
Hydantoin (Alternative): Cyclization results in a characteristic "doublet" of carbonyl peaks at 1720 cm⁻¹ and 1770 cm⁻¹ (due to symmetric/asymmetric stretching of the ring imides) and the disappearance of the specific ester stretch.
Method C: Mass Spectrometry (HRMS) – Fragmentation Logic
High-Resolution Mass Spectrometry (HRMS) validates the molecular formula but must be analyzed for specific fragmentation pathways.
-
McLafferty Rearrangement: The ethyl ester moiety typically undergoes a McLafferty-type rearrangement or simple
-cleavage, resulting in a loss of 45 Da ( ) or 73 Da ( ). -
Urea Cleavage: Fragmentation at the urea linkage often yields the isocyanate ion (
) or the glycine ethyl ester cation ( ).
Mandatory Visualization: Validation Logic & Pathways
The following diagrams illustrate the structural validation workflow and the chemical pathways distinguishing the target from the impurity.
Diagram 1: The Validation Decision Matrix
Caption: Decision matrix for distinguishing linear N-carbamoyl esters from cyclic hydantoin byproducts.
Diagram 2: Chemical Pathway & Impurity Formation
Caption: Synthetic pathway showing the thermodynamic cyclization risk of the target molecule.
Experimental Protocols
Protocol 1: Self-Validating NMR Acquisition
Objective: To obtain a spectrum that unambiguously assigns exchangeable protons.
-
Sample Prep: Dissolve 5–10 mg of the derivative in 0.6 mL of DMSO-d6 (99.9% D).
-
Note: Do not use
exchange, as this will wipe out the urea protons essential for validation.
-
-
Acquisition:
-
Set relaxation delay (
) to seconds to ensure full relaxation of the carbonyl-adjacent protons for accurate integration. -
Acquire 16–32 scans.
-
-
Validation Check (The "3-Point Check"):
-
Point 1: Verify the triplet at ~1.2 ppm integrates to 3H.
-
Point 2: Verify the quartet at ~4.1 ppm integrates to 2H.
-
Point 3: Verify the Glycine
(doublet/singlet) at ~3.8 ppm integrates to 2H. -
Pass Criteria: All three integrals must align relative to the aromatic/R-group signals.
-
Protocol 2: Recrystallization for XRD (The Gold Standard)
Objective: To grow single crystals suitable for X-ray diffraction, the ultimate structural proof.
-
Solvent System: Use a slow evaporation method with Ethanol/Water (9:1) or Ethyl Acetate/Hexane .
-
Why Ethanol? Using the alcohol corresponding to the ester prevents transesterification side reactions.
-
-
Procedure: Dissolve 20 mg of compound in minimal hot ethanol. Add water dropwise until slight turbidity appears. Clear with one drop of ethanol. Allow to stand at 4°C for 48 hours.
-
Analysis: A successful solve will show the linear
backbone and the planarity of the urea group, distinct from the rigid ring of the hydantoin.
References
-
SpectraBase. N-(cyclohexylcarbamoyl)glycine, ethyl ester 1H NMR Spectrum. John Wiley & Sons.[1] Available at: [Link]
-
NIST Chemistry WebBook. Glycylglycine ethyl ester Mass Spectrum & Infrared Data. National Institute of Standards and Technology. Available at: [Link]
-
PubChem. Glycine, N-(4-methoxy-1-naphthylcarbamoyl)-, ethyl ester (Compound Summary).[2] National Library of Medicine. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. Synthesis and NMR studies of malonyl-linked glycoconjugates. (Discusses rotamers and amide proton shifts in glycine derivatives). Available at: [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
